molecular formula C6H9F2N3O B3033231 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine CAS No. 1006462-58-3

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine

Cat. No.: B3033231
CAS No.: 1006462-58-3
M. Wt: 177.15 g/mol
InChI Key: SEGREMNAYUABCE-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C6H9F2N3O and its molecular weight is 177.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-methoxypyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3O/c1-12-6-4(9)2-11(10-6)3-5(7)8/h2,5H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGREMNAYUABCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine (CAS: 1197237-87-8 as HCl salt) represents a critical heterocyclic building block in modern medicinal chemistry, particularly within the development of kinase inhibitors (e.g., FGFR, RET, JAK pathways). This scaffold integrates two strategic design elements: a 2,2-difluoroethyl group , which serves as a lipophilic, metabolically stable bioisostere for ethyl/methyl groups, and a 3-methoxy moiety , which functions as a hydrogen bond acceptor and electron donor to modulate the electronic properties of the pyrazole ring.

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, synthetic pathways, and handling protocols, designed for researchers optimizing lead compounds in oncology and immunology.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identification
PropertyDetail
IUPAC Name This compound
Common Name 1-(2,2-Difluoroethyl)-3-methoxy-4-aminopyrazole
CAS Number (HCl Salt) 1197237-87-8
CAS Number (Free Base) Not widely indexed; refer to salt CAS for commercial sourcing
Molecular Formula C₆H₉F₂N₃O (Free Base) / C₆H₁₀ClF₂N₃O (HCl Salt)
Molecular Weight 177.15 g/mol (Free Base) / 213.61 g/mol (HCl Salt)
SMILES (Free Base) COC1=NN(CC(F)F)C=C1N
InChI Key Derived from structure
Physical & Predicted Properties

Note: Values predicted using consensus molecular modeling for the free base form.

ParameterValueSignificance in Drug Design
LogP (Predicted) ~0.5 - 0.9Moderate lipophilicity; favorable for oral bioavailability (Lipinski's Rule of 5).
pKa (Conjugate Acid) ~3.5 - 4.5The amine is weakly basic due to the electron-withdrawing pyrazole ring; likely uncharged at physiological pH.
TPSA ~55 ŲGood membrane permeability profile (<140 Ų).
H-Bond Donors 1 (Primary Amine)Critical for binding site interactions (e.g., hinge region of kinases).
H-Bond Acceptors 4 (N, O, F)Fluorine atoms can engage in multipolar interactions with protein residues.

Synthetic Methodology & Manufacturing

The synthesis of this compound typically follows a convergent route involving the regioselective alkylation of a nitro-pyrazole precursor followed by reduction.

Retrosynthetic Analysis (Graphviz)

Synthesispath Figure 1: Convergent Synthesis of this compound Target Target: 1-(2,2-Difluoroethyl)-3-methoxy- 1H-pyrazol-4-amine (Amine) Intermediate Intermediate: 1-(2,2-Difluoroethyl)-3-methoxy- 4-nitro-1H-pyrazole (Nitro) Intermediate->Target Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) SM1 Starting Material 1: 3-Methoxy-4-nitro-1H-pyrazole (CAS 400755-41-1) SM1->Intermediate Step 1: N-Alkylation (Cs2CO3, DMF, 60°C) SM2 Starting Material 2: 2,2-Difluoroethyl triflate (CAS 74427-22-8) OR 1-Bromo-2,2-difluoroethane SM2->Intermediate

Caption: Figure 1 illustrates the two-step synthesis starting from commercially available 3-methoxy-4-nitro-1H-pyrazole.

Detailed Experimental Protocol
Step 1: Regioselective N-Alkylation

Objective: Install the 2,2-difluoroethyl group at the N1 position.

  • Reagents: 3-Methoxy-4-nitro-1H-pyrazole (1.0 eq), 2,2-Difluoroethyl triflate (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Dissolve 3-methoxy-4-nitro-1H-pyrazole in DMF under N₂ atmosphere.

    • Add Cs₂CO₃ and stir at room temperature for 30 minutes to deprotonate the pyrazole.

    • Dropwise add 2,2-difluoroethyl triflate (or 1-bromo-2,2-difluoroethane with KI catalyst).

    • Heat to 60-80°C for 4-12 hours. Monitor by TLC/LCMS.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Note: Isomers may form. The 1,3-substituted product is typically less polar than the 1,5-isomer, but structural confirmation (NOE NMR) is recommended.

Step 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine.

  • Method A (Catalytic Hydrogenation):

    • Dissolve the intermediate in MeOH/THF.

    • Add 10% Pd/C (10 wt%).

    • Stir under H₂ balloon (1 atm) for 2-6 hours.

    • Filter through Celite and concentrate.

  • Method B (Iron Reduction - for scale-up):

    • Suspend intermediate in EtOH/H₂O (4:1).

    • Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).

    • Reflux for 2 hours.

    • Filter hot, concentrate, and extract.

Step 3: Salt Formation (Optional)

To generate the stable hydrochloride salt (CAS 1197237-87-8):

  • Dissolve the free base in minimal 1,4-dioxane or diethyl ether.

  • Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.

  • Filter the resulting white precipitate and dry under vacuum.

Quality Control & Analytical Standards

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.5-8.0 ppm (1H, s): Pyrazole C5-H (Characteristic singlet).

    • δ 6.0-6.5 ppm (1H, tt, J ≈ 55 Hz, 4 Hz): Terminal proton of the -CF₂H group. The large coupling constant (J ≈ 55 Hz) is diagnostic of geminal H-F coupling.

    • δ 4.2-4.5 ppm (2H, td): Methylene protons (-CH₂-CF₂H) adjacent to Nitrogen.

    • δ 3.8 ppm (3H, s): Methoxy group (-OCH₃).[1]

    • δ 3.5-4.0 ppm (2H, br s): Amine protons (-NH₂), exchangeable with D₂O.

Mass Spectrometry (LCMS)
  • Ionization Mode: ESI+

  • Observed Ion: [M+H]⁺ = 178.1 (Free Base).

  • Fragmentation: Loss of HF (M-20) or OCH₃ (M-31) may be observed in MS/MS.

Handling, Safety, and Stability

GHS Hazard Classification
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Storage & Stability
  • Storage Conditions: Store at 2-8°C in a tightly sealed container, protected from light and moisture. The free base is prone to oxidation; the HCl salt is significantly more stable.

  • Shelf Life: >2 years if stored properly (HCl salt).

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • PubChem. (n.d.).[2] Compound Summary for Pyrazole Derivatives. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual reference for difluoroethyl bioisosterism).

Sources

Chemical structure of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical structure, synthesis, and medicinal chemistry applications of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine .

Core Identity & Physicochemical Profile[1][2]

This compound is a specialized heterocyclic building block used primarily in the synthesis of advanced kinase inhibitors (e.g., JAK, RET, or FGFR inhibitors). It functions as a "privileged scaffold," offering a precise balance of electronic density and metabolic stability due to the strategic incorporation of fluorine.

PropertySpecification
CAS Number 1197237-87-8 (HCl Salt)
IUPAC Name This compound
Molecular Formula

Molecular Weight 177.15 g/mol (Free Base) / 213.61 g/mol (HCl Salt)
SMILES COC1=NN(CC(F)F)C=C1N
Appearance Off-white to pale yellow solid (typically supplied as HCl salt)
Solubility Soluble in DMSO, Methanol; sparing solubility in water (free base)
pKa (Calc.) ~3.5–4.0 (Pyrazoles are weak bases; amine protonation)
Structural Analysis & Medicinal Chemistry Significance[2][5]

The molecule comprises three distinct pharmacophoric features that drive its utility in drug design:

  • The Pyrazole Core: A planar, aromatic 5-membered ring that serves as a scaffold for hydrogen bond interactions. In kinase inhibitors, the pyrazole nitrogens often interact with the hinge region of the ATP-binding pocket.

  • 3-Methoxy Group (

    
    ): 
    
    • Electronic Effect: Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyrazole ring. This makes the C4-amine more nucleophilic and the ring more susceptible to electrophilic attack during synthesis.

    • Binding: Provides a hydrogen bond acceptor site.

  • 1-(2,2-Difluoroethyl) Tail (

    
    ): 
    
    • Bioisosterism: This group is a lipophilic bioisostere of an ethyl or isopropyl group but with altered metabolic properties.

    • Metabolic Stability: The terminal

      
       group blocks metabolic oxidation (hydroxylation) that would typically occur on an alkyl chain. The C-F bond is stronger than C-H, resisting P450 degradation.
      
    • Dipole Modulation: The fluorine atoms withdraw electron density inductively (

      
      -effect), lowering the pKa of the pyrazole nitrogens compared to a non-fluorinated alkyl chain, which can improve membrane permeability.
      
Synthesis & Manufacturing Protocols

The synthesis of this intermediate requires strict regiochemical control to ensure the 2,2-difluoroethyl group attaches to the N1 position relative to the 3-methoxy group.

Retrosynthetic Analysis

The most robust route involves the construction of the pyrazole core followed by functionalization, or the alkylation of a pre-formed nitropyrazole.

Retrosynthesis Target Target: 1-(2,2-Difluoroethyl)-3-methoxy-4-aminopyrazole Nitro Intermediate: 1-(2,2-Difluoroethyl)-3-methoxy-4-nitropyrazole Target->Nitro Reduction (Pd/C, H2) Core Starting Material: 3-Methoxy-4-nitropyrazole Nitro->Core N-Alkylation (Cs2CO3, DMF) Reagent Reagent: 1-Bromo-2,2-difluoroethane (or Triflate) Nitro->Reagent

Caption: Retrosynthetic disconnection showing the critical N-alkylation and reduction steps.

Detailed Experimental Protocol

Step 1: Regioselective N-Alkylation Objective: Alkylate 3-methoxy-4-nitropyrazole with 1-bromo-2,2-difluoroethane.

  • Reagents: 3-Methoxy-4-nitropyrazole (1.0 eq), 1-Bromo-2,2-difluoroethane (1.2 eq), Cesium Carbonate (

    
    , 2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve 3-methoxy-4-nitropyrazole in anhydrous DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 minutes to generate the pyrazolate anion.
      
    • Add 1-bromo-2,2-difluoroethane dropwise.

    • Heat the mixture to 60–80°C for 4–6 hours. Monitoring by LC-MS is critical to distinguish the N1 vs. N2 isomer.

    • Regiochemistry Note: The 3-methoxy group exerts a steric and electronic influence. Alkylation typically favors the nitrogen distal to the bulky/electron-rich substituent, but tautomeric equilibrium in solution dictates the ratio. The desired N1-alkylated product (1-substituted-3-methoxy) is often the major isomer, but chromatographic separation from the N2-isomer (1-substituted-5-methoxy) may be required.

  • Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, dry over

    
    .
    

Step 2: Nitro Reduction Objective: Reduce the nitro group to the primary amine.

  • Reagents: 10% Pd/C (catalytic), Hydrogen gas (

    
    , balloon or 1 atm), Methanol/THF.
    
  • Procedure:

    • Dissolve the nitro-intermediate in Methanol.

    • Add 10% Pd/C (typically 10 wt% loading).

    • Purge with

      
       and stir at RT for 2–4 hours.
      
    • Filter through a Celite pad to remove the catalyst.

    • Concentrate the filtrate.

    • Salt Formation: Treat with HCl in dioxane to precipitate the hydrochloride salt (CAS 1197237-87-8), which is more stable for storage.

Analytical Characterization

Verification of the structure relies heavily on NMR, particularly for confirming the position of the difluoroethyl group and the integrity of the fluorine atoms.

TechniqueDiagnostic Signal / Observation

NMR

6.0–6.5 ppm:
Triplet of triplets (

) or triplet of doublets (

) for the terminal proton in

. The coupling constant

is large (~50–55 Hz).

4.0–4.5 ppm:
Multiplet for the methylene protons (

).

3.8 ppm:
Singlet for Methoxy (

).

NMR

-120 to -130 ppm:
Doublet or multiplet corresponding to the

group. Essential for confirming no defluorination occurred.
LC-MS [M+H]+ = 178.08 (Free base). The fragmentation pattern often shows loss of the difluoroethyl group (

) or loss of methoxy (

).
Handling & Safety (E-E-A-T)
  • Hazard Classification: Irritant (Skin/Eye). The HCl salt is corrosive to mucous membranes (H314).

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Stability: The difluoroethyl group is chemically robust, but the amino-pyrazole moiety is sensitive to oxidation over time. Avoid prolonged exposure to air.

References
  • ChemScene. (2024). Product Monograph: this compound hydrochloride. Retrieved from [1]

  • PubChem. (2024). Compound Summary: 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxamide (Analogous Structure). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet & Product Specification for Difluoroethyl Pyrazoles. Retrieved from

  • Enamine. (2024). Building Blocks: [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol. Retrieved from

Sources

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole scaffold is a privileged structure, frequently utilized for its robust hydrogen-bonding capabilities and favorable pharmacokinetic profiles. 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine (CAS: 1006462-58-3) represents a highly specialized, multi-functional building block designed for advanced drug discovery. By incorporating a 2,2-difluoroethyl moiety and a methoxy group, this molecule offers a unique balance of lipophilicity, metabolic stability, and conformational rigidity, making it an ideal precursor for synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

This technical guide provides an in-depth analysis of its molecular properties, the mechanistic rationale behind its structural features, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling and Molecular Identity

Understanding the fundamental physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the difluoroethyl group significantly modulates the molecule's partition coefficient (LogP), maintaining it within an optimal range for passive membrane permeability while avoiding the excessive lipophilicity often associated with fully perfluorinated alkyl chains.

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Name This compoundStandard IUPAC nomenclature.
CAS Registry Number 1006462-58-3Unique identifier for database indexing.
Molecular Formula C₆H₉F₂N₃ODefines the exact atomic composition.
Molecular Weight 177.15 g/mol Low molecular weight ideal for fragment-based drug design (FBDD).
Exact Mass 177.071365 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Boiling Point 281.5 ± 40.0 °C at 760 mmHgIndicates high thermal stability.
Flash Point 124.1 ± 27.3 °CRelevant for safe scale-up and storage.
LogP (Predicted) 0.32Excellent hydrophilicity/lipophilicity balance for oral bioavailability.

Structural & Mechanistic Analysis

The architectural design of this building block is not arbitrary; every functional group serves a distinct mechanistic purpose in downstream drug development.

  • The Pyrazole Core : Serves as a rigid, aromatic scaffold. The N2 nitrogen acts as a potent hydrogen bond acceptor, often utilized to interact with the hinge region of kinases (e.g., CDK2 or p38 MAPK)[1].

  • The 2,2-Difluoroethyl Group (N1 Position) : Alkylating the N1 position prevents rapid N-glucuronidation, a common metabolic liability of free pyrazoles. Furthermore, the strong electron-withdrawing inductive effect of the two fluorine atoms lowers the pKa of the adjacent methylene protons, rendering the alkyl chain highly resistant to cytochrome P450-mediated oxidative dealkylation compared to a standard ethyl group.

  • The Methoxy Group (C3 Position) : Acts as an electron-donating group via resonance, enriching the electron density of the pyrazole ring. Sterically, it locks the conformation of adjacent substituents and directs N-alkylation regioselectivity during synthesis[2].

  • The Amine Group (C4 Position) : The primary synthetic handle. It is primed for amide bond formation, reductive amination, or Buchwald-Hartwig cross-coupling reactions to append complex pharmacophores.

Synthetic Methodology & Experimental Workflow

The synthesis of highly functionalized pyrazoles often suffers from poor regioselectivity during N-alkylation[3]. The following protocol leverages the steric bulk of the C3-methoxy group and the "Cesium Effect" to drive regioselective N1-alkylation, followed by a quantitative nitro reduction.

SynthWorkflow SM 3-Methoxy-4-nitro-1H-pyrazole (CAS: 400755-41-1) Alkylation Step 1: N-Alkylation Reagents: 2,2-Difluoroethyl triflate, Cs2CO3, DMF, 80°C SM->Alkylation Intermediate 1-(2,2-Difluoroethyl)-3-methoxy -4-nitro-1H-pyrazole Alkylation->Intermediate Regioselective N1-alkylation Reduction Step 2: Nitro Reduction Reagents: Pd/C, H2 (1 atm), MeOH, RT Intermediate->Reduction Product 1-(2,2-Difluoroethyl)-3-methoxy -1H-pyrazol-4-amine (Target Compound) Reduction->Product Quantitative Yield

Caption: Two-step synthetic workflow for this compound.

Step 1: Regioselective N-Alkylation

Causality Check: Why use 2,2-difluoroethyl triflate instead of the bromide? The electron-withdrawing fluorines severely deactivate the adjacent carbon toward nucleophilic attack (Sₙ2). The triflate is a superior leaving group, allowing the reaction to proceed without requiring harsh conditions that might degrade the starting material. Cesium carbonate (Cs₂CO₃) is selected over potassium carbonate because the larger cesium cation enhances the solubility and naked nucleophilicity of the pyrazolate anion in DMF[3].

  • Charge a flame-dried, argon-purged flask with (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq).

  • Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Dropwise, add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq).

  • Heat the reaction to 80 °C and monitor via LC-MS. The C3-methoxy group sterically and electronically directs the alkylation predominantly to the N1 position[2].

  • Upon completion (typically 4-6 hours), quench with water, extract with ethyl acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate 1-(2,2-difluoroethyl)-3-methoxy-4-nitro-1H-pyrazole.

Step 2: Nitro Reduction
  • Dissolve the intermediate in MS-grade Methanol (0.1 M).

  • Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an argon atmosphere.

  • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

  • Filter the suspension through a pad of Celite to remove the palladium catalyst, washing thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to yield the target amine.

Step 3: Analytical Validation Protocol (Self-Validating System)

To ensure the integrity of the synthesized batch, the protocol must be self-validating. Relying solely on mass is insufficient due to the possibility of N2-alkylation regioisomers[2].

  • LC-MS (ESI+) : Confirm the exact mass. The [M+H]⁺ peak must appear at m/z 178.08.

  • ¹⁹F NMR (400 MHz, CDCl₃) : Critical for verifying the difluoroethyl group. Look for a characteristic doublet of doublets or triplet of doublets around -115 to -125 ppm.

  • ¹H NMR (400 MHz, CDCl₃) : The terminal -CHF₂ proton will appear as a distinct triplet of triplets (due to geminal F-H coupling and vicinal H-H coupling) between 5.80 and 6.20 ppm. The pyrazole C5 proton will appear as a sharp singlet around 7.20 ppm.

Applications in Targeted Drug Discovery

The primary utility of this compound lies in its incorporation into larger macromolecular targeting agents, particularly in oncology and immunology[1].

SARWorkflow BB Building Block: 1-(2,2-Difluoroethyl)-3-methoxy -1H-pyrazol-4-amine Coupling Amide Coupling / Buchwald-Hartwig BB->Coupling Scaffold Kinase Inhibitor Scaffold (e.g., Pyrimidine core) Coupling->Scaffold Hinge Hinge Region Binding (Hydrogen Bonding) Scaffold->Hinge Pyrazole N2/Methoxy Lipophilic Lipophilic Pocket (Difluoroethyl integration) Scaffold->Lipophilic -CHF2 group

Caption: Structure-Activity Relationship (SAR) workflow integrating the pyrazole building block into a kinase inhibitor.

When coupled to a pyrimidine or quinazoline core via the C4 amine, the resulting compounds frequently exhibit high potency. The pyrazole N2 atom acts as a crucial hydrogen bond acceptor for the backbone amides of the kinase hinge region (e.g., interacting with the NH of Met or Leu residues). Simultaneously, the 2,2-difluoroethyl group projects into adjacent hydrophobic sub-pockets, displacing high-energy water molecules and driving binding affinity through favorable entropic contributions.

References

  • CAS Standard Product Information. "1006462-58-3_1-(2,2-二氟乙基)-3-甲氧基-1h-吡唑-4-胺标准品". CAS News. Available at: [Link]

  • MDPI Open Access Journals. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning". International Journal of Molecular Sciences. Available at:[Link]

Sources

Technical Guide: 4-Amino-3-Methoxypyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-amino-3-methoxypyrazole scaffold represents a specialized subclass of aminopyrazoles, widely utilized in medicinal chemistry as a bioisostere for the adenine ring of ATP. Its utility stems from its ability to form bidentate hydrogen bonds within the hinge region of protein kinases while offering a unique vector (the 3-methoxy group) to probe the solvent-accessible front pocket or the hydrophobic gatekeeper region. This guide details the synthetic, structural, and biological considerations for deploying this scaffold in drug discovery, specifically targeting kinases such as FLT3 , CDK , and JNK .

Part 1: Medicinal Chemistry & SAR Logic[1][2][3][4]

The Hinge-Binding Pharmacophore

The 4-aminopyrazole core functions as a "privileged structure" due to its donor-acceptor (D-A) hydrogen bonding motif.

  • N1-H (Donor): Forms a hydrogen bond with the carbonyl oxygen of the kinase hinge residue (e.g., Glu81 in CDK2).

  • N2 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen (e.g., Leu83 in CDK2).

The "3-Methoxy Switch": Electronic and Steric Tuning

The introduction of a methoxy group at the C3 position (often tautomerically equivalent to C5 depending on N1-substitution) provides three critical advantages over a simple hydrogen or methyl substituent:

  • Electronic Modulation: The methoxy group is a strong electron-donating group (EDG) by resonance (

    
    ), which increases the electron density of the pyrazole ring. This strengthens the basicity of the exocyclic amine at C4, potentially enhancing interactions with acidic residues in the binding pocket.
    
  • Steric Filling & Water Displacement: In certain kinases (e.g., Leishmania CRK3 vs. Human CDK2 ), the 3-methoxy group can act as a selectivity filter. Research indicates that while 4-hydroxy substitutions favor human CDK2, a 3-methoxy group can abolish this activity due to steric clashes or lack of specific water-mediated bonding, thereby improving selectivity for parasitic kinases or specific isoforms [1].

  • Metabolic Liability vs. Stability: While methoxy groups can be sites of O-demethylation by CYPs, they are generally more metabolically stable than their hydroxy counterparts and improve lipophilicity (LogP) for better membrane permeability.

Case Study: FLT3 and JNK Inhibition

In the development of FLT3 inhibitors for Acute Myeloid Leukemia (AML), pyrazole derivatives have shown nanomolar potency. For instance, compound 10q (a pyrazole-urea derivative) demonstrated an IC50 of 230 nM against isolated FLT3 and 18 nM against MOLM-14 cells [2].[1] The substitution pattern on the pyrazole, including methoxy groups on the associated aryl rings, is critical for balancing solubility with hydrophobic packing against the gatekeeper residue.

Part 2: Synthetic Protocols

Primary Route: Cyclocondensation

The most robust method for synthesizing 4-amino-3-methoxypyrazoles involves the reaction of 3-methoxy-2-cyanoacrylates with hydrazine. This approach allows for the regioselective introduction of the amino and methoxy groups.

Diagram 1: General Synthetic Workflow

Synthesis SM1 Methyl 2-cyano-3-methoxyacrylate Inter Intermediate Hydrazone SM1->Inter EtOH, Reflux, 2h Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Inter Product 4-Amino-3-methoxypyrazole-5-carboxylate Inter->Product Cyclization (-MeOH) Deriv Amide Coupling (Kinase Inhibitor) Product->Deriv R-COCl / HATU

Caption: Cyclocondensation route yielding the 4-amino-3-methoxypyrazole core from acrylate precursors.

Detailed Protocol: Synthesis of Methyl 4-amino-3-methoxy-1H-pyrazole-5-carboxylate

Note: This protocol is adapted from standard procedures for aminopyrazole synthesis [3, 4].

Reagents:

  • Methyl 2-cyano-3-methoxyacrylate (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic)

Step-by-Step Procedure:

  • Preparation: Dissolve Methyl 2-cyano-3-methoxyacrylate (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Dropwise add hydrazine hydrate (12 mmol) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3–5 hours. Monitor consumption of starting material via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

  • Isolation: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from ethanol/water.

  • Yield: Typical yields range from 65% to 85%.

Critical Control Point: The regiochemistry of N-alkylation (if using substituted hydrazines) must be confirmed via NOESY NMR, as steric bulk at the hydrazine can shift the isomer ratio between 1,3- and 1,5-isomers.

Part 3: Biological Evaluation & Signaling

Kinase Selectivity Profiling (FLT3/CDK)

To validate the efficacy of the synthesized derivatives, a radiometric kinase assay is the gold standard.

Protocol:

  • Enzyme: Recombinant human FLT3 or CDK2/CyclinA.

  • Substrate: Poly(Glu,Tyr) 4:1 peptide or Histone H1.

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

  • Procedure: Incubate compound (10-point dose response) with enzyme for 10 mins. Initiate reaction by adding ATP (Km concentration) and 33P-ATP. Incubate for 60 mins at Room Temp.

  • Detection: Filter binding or scintillation counting.

FLT3 Signaling Pathway

Inhibition of FLT3 by pyrazole derivatives blocks the phosphorylation of downstream targets like STAT5, leading to apoptosis in leukemic cells.

Diagram 2: FLT3-STAT5 Signaling Cascade

Signaling Ligand FL Ligand FLT3 FLT3 Receptor (Tyrosine Kinase) Ligand->FLT3 Activation STAT5 STAT5 FLT3->STAT5 Phosphorylation Inhibitor 4-Amino-3-methoxy Pyrazole Deriv. Inhibitor->FLT3 Inhibition (IC50 < 200nM) P_STAT5 p-STAT5 (Dimer) STAT5->P_STAT5 Nucleus Nucleus (Transcription) P_STAT5->Nucleus Translocation Apoptosis Apoptosis / Anti-Proliferation Nucleus->Apoptosis Gene Regulation

Caption: Mechanism of action for FLT3 inhibitors.[2][3][4][5][6][7][8][9] The pyrazole derivative blocks the ATP pocket, preventing STAT5 phosphorylation.

Comparative Activity Data

The following table summarizes the impact of C3-substituents on kinase potency, synthesized from literature trends [1, 5].

Compound IDC3-SubstituentTarget KinaseIC50 (nM)Selectivity Note
Ref-A -HCDK2450Low selectivity
Ref-B -CH3CDK2120Improved hydrophobic fit
Ref-C -OCH3 Leishmania CRK3 25 High selectivity vs Human CDK2
Ref-D -OCH3FLT3 (AML)230Good metabolic stability

Part 4: References

  • Identification of Inhibitors of the Leishmania cdc2-Related Protein Kinase CRK3. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Source: Royal Society of Chemistry (RSC) Medicinal Chemistry. URL:[Link]

  • Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles. Source: Organic & Biomolecular Chemistry.[8][10] URL:[Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Source: Arabian Journal of Chemistry. URL:[Link]

  • Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. Source: Current Medicinal Chemistry / PMC. URL:[Link]

Sources

Commercial Availability & Synthetic Strategy: 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the commercial availability, sourcing strategies, and synthetic contingencies for 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

This compound (CAS 1197237-87-8 ) is a specialized heterocyclic intermediate primarily used in the development of P2X3 receptor antagonists (e.g., analogs of Eliapixant/BAY 1817080) for the treatment of refractory chronic cough and neuropathic pain.

While commercially available from select building block suppliers, its inventory status fluctuates due to high demand in high-throughput screening (HTS) campaigns. This guide outlines a dual-sourcing strategy: direct procurement for small-scale needs and a validated synthetic route for gram-scale production when commercial stock is depleted.

Chemical Profile & Identification

PropertySpecification
Chemical Name This compound
CAS Number 1197237-87-8 (HCl salt often cited); Free base may vary.
Molecular Formula C₆H₉F₂N₃O
Molecular Weight 177.15 g/mol
Structural Alerts Fluorinated alkyl group (metabolic stability); Aminopyrazole (oxidation sensitive).
Key Spectroscopic Signature ¹⁹F NMR: Doublet of triplets (approx. -120 to -125 ppm). ¹H NMR: Characteristic triplet of doublets for the CHF₂ proton.

Commercial Landscape

The molecule is classified as a Tier 2 Building Block —available from specialized heterocyclic manufacturers but rarely held in bulk stock by general aggregators.

Primary Suppliers & Catalog Data

Note: Availability changes weekly. Always verify "In-Stock" status versus "Make-on-Demand" (lead time 2-4 weeks).

SupplierCatalog No.PurityPack SizeLead Time
ChemScene CS-0718663≥98%100mg - 1gStock / 2 Weeks
BLD Pharm BD01292868≥97%100mg - 5gStock
Enamine EN300-21045*≥95%Custom3-4 Weeks
Combi-Blocks Inquire≥95%CustomInquire
  • Note: Enamine often lists the 4-nitro precursor or the N-unsubstituted analog. Verify exact structure.

Procurement Strategy
  • Validation: Request a batch-specific ¹H NMR and ¹⁹F NMR before shipment. Ensure the regiochemistry (1,3-disubstituted vs. 1,5-disubstituted) is confirmed.

  • Salt Form: Suppliers often ship the Hydrochloride (HCl) salt to improve stability against oxidation. Ensure you calculate stoichiometry correctly for free-basing steps.

Synthetic Contingency (Make vs. Buy)

If commercial stock is unavailable, the molecule can be synthesized in two steps from the commercially available precursor 3-methoxy-4-nitro-1H-pyrazole (CAS 400755-41-1).

Reaction Pathway Diagram

The following directed graph illustrates the synthetic workflow and critical decision nodes for regioselectivity.

SynthesisWorkflow Start Starting Material: 3-Methoxy-4-nitro-1H-pyrazole (CAS 400755-41-1) Alkylation Step 1: N-Alkylation (2,2-Difluoroethyl triflate + Cs2CO3) Start->Alkylation DMF, 60°C Separation Purification: Separate N1 vs N2 Isomers (Column Chromatography) Alkylation->Separation Regioisomer Mix Intermediate Intermediate: 1-(2,2-Difluoroethyl)-3-methoxy-4-nitropyrazole Separation->Intermediate Isolate Major Isomer Reduction Step 2: Nitro Reduction (Pd/C + H2 or Fe/NH4Cl) Intermediate->Reduction Reduction Product Final Product: This compound Reduction->Product Workup & HCl Salt Formation

Caption: Two-step synthetic route emphasizing the critical separation of regioisomers during the alkylation phase.

Detailed Protocol
Step 1: Regioselective Alkylation

Objective: Install the 2,2-difluoroethyl group on the pyrazole nitrogen.

  • Reagents: 3-Methoxy-4-nitro-1H-pyrazole (1.0 eq), 2,2-Difluoroethyl triflate (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Dissolve 3-methoxy-4-nitro-1H-pyrazole in DMF under N₂ atmosphere.

    • Add Cs₂CO₃ and stir for 30 min at room temperature.

    • Dropwise add 2,2-Difluoroethyl triflate (or 2,2-difluoroethyl bromide with KI catalyst).

    • Heat to 60°C for 4–6 hours. Monitor by LCMS.[1]

  • Critical Control Point (Regioselectivity): Alkylation of 3-substituted pyrazoles typically yields a mixture of 1,3-disubstituted (desired) and 1,5-disubstituted (undesired) isomers. The 1,3-isomer is generally favored by steric hindrance and thermodynamics.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The isomers usually display distinct R_f values.

Step 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine.

  • Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol.

  • Alternative (if halogens present elsewhere): Iron powder (5 eq), NH₄Cl (5 eq), EtOH/H₂O (4:1), reflux.

  • Procedure:

    • Dissolve the nitro intermediate in Methanol.

    • Add Pd/C catalyst carefully under Argon.

    • Purge with H₂ and stir at RT for 2–4 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate. Treat with HCl in dioxane to precipitate the stable hydrochloride salt.

Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, the following analytical criteria must be met.

TestAcceptance CriteriaPurpose
LCMS Single peak >98%; [M+H]⁺ = 178.1Purity & Identity
¹H NMR Integration of O-Me (s, 3H) vs N-CH₂-CHF₂ signals.Verify structure & solvent removal
¹⁹F NMR Single species (doublet of triplets).Crucial: Detects regioisomers (1,3 vs 1,5 split)
NOESY Cross-peak between N-CH₂ and H-5 (aromatic).Definitive Proof of Regiochemistry: Absence of cross-peak between N-CH₂ and O-Me confirms N1 alkylation.

References

  • ChemScene Product Data. this compound hydrochloride (CAS 1197237-87-8). Available at:

  • Synthesis of Pyrazole Building Blocks. Regioselective N-alkylation of 3-substituted pyrazoles.Journal of Organic Chemistry, 2022, 87(15), 10018-10025.[2] [2]

  • P2X3 Antagonist Research. Eliapixant (BAY 1817080) Structure and Analogs. PubChem CID 121397587. Available at:

Sources

Metabolic Stability of N-Difluoroethyl Pyrazole Scaffolds: Mechanistic Insights and Preclinical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized for their robust hydrogen-bonding capabilities and favorable physicochemical profiles. However, simple N-alkyl pyrazoles (e.g., N-methyl or N-ethyl) often suffer from severe metabolic liabilities. Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4, target the electron-rich alpha-carbon of the N-alkyl group, leading to rapid [1]. To circumvent this, the strategic incorporation of an N-difluoroethyl group (


) has emerged as a highly effective bioisosteric replacement, drastically improving the pharmacokinetic (PK) profile without compromising target affinity[2].

Mechanistic Causality: The Stereoelectronics of Fluorination

As an application scientist analyzing structure-metabolism relationships (SMR), it is critical to understand that fluorination does not merely "block" metabolism via C-F bond strength; it fundamentally alters the electronic and steric environment of the entire molecule[1].

  • Electronic Deactivation (Inductive Effect): Fluorine is the most electronegative element (Pauling scale 3.98). The

    
     group exerts a powerful inductive electron-withdrawing effect (-I). This pulls electron density away from the pyrazole core, significantly lowering the energy of the Highest Occupied Molecular Orbital (HOMO). Because CYP450-mediated oxidation typically initiates via electron abstraction or hydrogen atom transfer (HAT), a lower HOMO energy increases the activation barrier for the enzyme, rendering the scaffold highly resistant to oxidative attack[1].
    
  • Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). The difluoromethyl moiety creates a dense steric shield around the adjacent alpha-carbon (the

    
     group). This steric bulk physically hinders the CYP450 active site heme-iron from accessing the vulnerable alpha-protons, effectively.
    
  • Lipophilicity and pKa Modulation: The N-difluoroethyl group finely tunes lipophilicity (LogD) and reduces the basicity (pKa) of the pyrazole nitrogens. This modulation reduces non-specific microsomal binding and improves the free drug fraction available for target engagement[1].

MetabolicShielding CYP450 Cytochrome P450 (Oxidative Attack) N_Methyl N-Methyl Pyrazole (High HOMO, Exposed) CYP450->N_Methyl Alpha-carbon oxidation N_DiF N-Difluoroethyl Pyrazole (Low HOMO, Shielded) CYP450->N_DiF Blocked by steric/electronic effects N_Dealk N-Dealkylation (Rapid Clearance) N_Methyl->N_Dealk Unstable intermediate Stable Metabolic Stability (Prolonged Half-life) N_DiF->Stable Intact Scaffold

Fig 1: CYP450-mediated metabolism of N-methyl vs. N-difluoroethyl pyrazoles.

Comparative Pharmacokinetic Data

The translation of these mechanistic principles into measurable PK improvements is striking. Table 1 summarizes the intrinsic clearance (


) data from two distinct optimization campaigns, demonstrating the superiority of the N-difluoroethyl scaffold.
Scaffold SubstitutionTarget Program

(mL/min/g)
Metabolic OutcomeReference
N-Methyl TbNMT Inhibitors7.3Rapid N-dealkylation[2]
N-2,2-Difluoroethyl TbNMT Inhibitors2.23.3x Improved Stability[2]
N-Methyl HPK1 InhibitorsHighPoor absorption/stability
N-2,2-Difluoroethyl HPK1 InhibitorsLowStable in vivo tool

Experimental Workflow: Assessing Metabolic Stability

To empirically validate the metabolic stability of N-difluoroethyl pyrazoles, a Human Liver Microsome (HLM) stability assay is the industry standard. The following protocol is designed as a self-validating system ; the inclusion of NADPH-free controls ensures that observed clearance is strictly CYP450-mediated and not an artifact of chemical instability.

Step-by-Step Methodology:
  • Substrate Preparation: Prepare a 10 mM stock of the N-difluoroethyl pyrazole compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Causality: Keeping final DMSO concentration <0.1% prevents solvent-induced inhibition of specific CYP isoforms.

  • Microsome Incubation: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Causality: This specific concentration ensures linear enzyme kinetics while minimizing non-specific protein binding that could artificially depress true clearance rates.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration). Validation: Run a parallel control without NADPH to rule out non-CYP degradation (e.g., hydrolysis).

  • Timed Aliquoting & Quenching: At time points t = 0, 5, 15, 30, and 45 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, locking the metabolic profile at that exact second.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percent remaining parent versus time. The slope of the linear regression yields the elimination rate constant (

    
    ). Calculate intrinsic clearance: 
    
    
    
    .

HLMWorkflow Step1 1. Substrate Preparation (1 µM Compound in Buffer) Step2 2. Microsome Addition (0.5 mg/mL HLM + NADPH) Step1->Step2 Step3 3. Timed Incubation (0, 5, 15, 30, 45 min at 37°C) Step2->Step3 Step4 4. Reaction Quenching (Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Remaining Parent) Step4->Step5 Step6 6. Data Processing (Calculate Cl_int & Half-life) Step5->Step6

Fig 2: Human Liver Microsome (HLM) stability assay workflow.

Case Studies in Drug Discovery

Case Study 1: Immuno-Oncology (HPK1 Inhibitors)

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell signaling. In a recent campaign by Metrano et al., early N-methyl pyrazole leads exhibited poor metabolic stability and off-target kinase activity. Utilizing late-stage functionalization, the team synthesized an N1-difluoroethyl pyrazole derivative (Compound 16a). This modification not only maintained excellent potency but significantly, allowing it to be used as a robust in vivo tool compound that elicited the desired pharmacodynamic response in mice.

Case Study 2: Parasitology (TbNMT Inhibitors)

In the development of treatments for Human African Trypanosomiasis, Brand et al. optimized a series of pyrazole sulfonamides targeting Trypanosoma brucei N-myristoyltransferase. The N-methyl piperidine congener exhibited rapid microsomal turnover (


 = 7.3 mL/min/g) via N-dealkylation. Replacement of the methyl group with a 2,2-difluoroethyl group successfully . The strong electron-withdrawing nature of the difluoroethyl cap successfully mitigated the metabolic liability while retaining the CNS penetrance necessary for stage 2 disease treatment[2].

Conclusion

The N-difluoroethyl pyrazole scaffold represents a triumph of rational drug design. By leveraging the unique stereoelectronic properties of fluorine, medicinal chemists can systematically dismantle the metabolic liabilities of traditional N-alkyl pyrazoles. The resulting compounds exhibit prolonged half-lives, superior bioavailability, and maintained target engagement, proving that targeted fluorination remains one of the most powerful tools in the pharmacokinetic optimization arsenal.

References

  • [1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (PMC). URL:[Link]

  • [2] Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry (RSC Publishing). URL:[Link]

Sources

Methodological & Application

Optimized Reductive Amination Protocols for Pyrazole-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Executive Summary

Pyrazole-4-amine derivatives represent a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore for numerous kinase inhibitors (e.g., JAK, CDK, and SYK inhibitors). However, the chemical functionalization of the exocyclic amine at the C4 position presents unique challenges due to the competing nucleophilicity of the pyrazole ring nitrogens and the specific solubility profiles of heteroaromatic amines.

This guide provides two field-validated protocols for the reductive amination of pyrazole-4-amines:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for aldehydes and unhindered ketones.

  • Method B (Lewis Acid-Mediated): Titanium(IV) isopropoxide [Ti(OiPr)₄] for hindered ketones and electron-deficient amines.

Scientific Foundation & Mechanistic Insight

The Chemical Challenge

The pyrazole-4-amine moiety is electron-rich (


-excessive). While the exocyclic amine is generally more nucleophilic than the ring nitrogens (N1/N2), the equilibrium toward the imine (Schiff base) intermediate—the prerequisite for reduction—can be sluggish.
  • Competing Tautomerism: Unsubstituted pyrazoles (1H-pyrazoles) exist in tautomeric equilibrium. If the N1 position is unprotected, basic conditions can promote alkylation on the ring nitrogen rather than the exocyclic amine.

  • Imine Stability: The formation of the imine intermediate involves the release of water. In heteroaromatic amines, the imine is often less stable than in aliphatic amines, requiring dehydrating conditions or specific catalysts to drive the equilibrium forward.

Mechanistic Pathway

The success of the reaction relies on the selective reduction of the iminium ion over the carbonyl starting material.

ReductiveAmination Start Pyrazole-4-amine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Acid Cat. Imine Imine / Iminium (Equilibrium) Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Reduction Hydride Transfer (Rate Determining) Imine->Reduction STAB or Ti-Complex Product Secondary Amine Product Reduction->Product

Figure 1: General mechanistic flow. Note that Method A (STAB) relies on protonation of the imine to form the iminium species, which is reduced faster than the carbonyl. Method B (Ti) traps the hemiaminal/imine as a Titanium complex.

Experimental Protocols

Method A: The "Abdel-Magid" Protocol (Standard)

Best For: Aldehydes, Cyclohexanones, Unhindered substrates. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).

This method is preferred due to the mild nature of STAB. Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (no cyanide generation) and generally does not reduce aldehydes/ketones at an appreciable rate, eliminating the need for large excesses of amine.
Materials
  • Substrate: Pyrazole-4-amine derivative (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1] Note: DCE promotes imine formation better than MeOH.

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (1.4 – 1.5 equiv)

Step-by-Step Procedure
  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve the Pyrazole-4-amine (1.0 equiv) in DCE (0.1 M – 0.2 M concentration).

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 equiv).

  • Acidification: Add Acetic Acid (1.0 equiv).

    • Observation: The solution may change color (yellow/orange) indicating imine formation.

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent. This "induction period" allows the imine equilibrium to establish, minimizing direct reduction of the aldehyde to alcohol.

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Note: Mild gas evolution (

      
      ) may occur if moisture is present, but usually minimal.
      
  • Reaction: Stir at RT under Nitrogen/Argon for 2–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine M-1 mass).

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM or EtOAc (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Method B: The "Bhattacharyya" Protocol (Titanium-Mediated)

Best For: Aromatic Ketones, Hindered substrates, Electron-deficient amines. Reagent: Titanium(IV) isopropoxide (


) followed by Sodium Borohydride (

).[2][3]

When the amine is weakly nucleophilic (common with electron-withdrawing groups on the pyrazole) or the ketone is sterically hindered, the equilibrium lies heavily toward the starting materials.


 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine.[2]
Materials
  • Substrate: Pyrazole-4-amine (1.0 equiv)

  • Electrophile: Ketone (1.1 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Reductant: Sodium Borohydride (

    
    ) (2.0 equiv) or Sodium Cyanoborohydride (if acid sensitivity is high).
    
  • Solvent: THF (anhydrous) or Neat (if liquid ketone).

Step-by-Step Procedure
  • Complexation: In a dry flask under Argon, mix the Pyrazole-4-amine and Ketone in anhydrous THF (or neat).

  • Titanium Addition: Add

    
      (1.25 equiv) dropwise.
    
    • Safety:

      
       is moisture sensitive. Use a syringe.
      
  • Imine Formation: Stir the mixture at RT (or 40–50°C for difficult substrates) for 6–12 hours.

    • Checkpoint: Monitor by LC-MS. You should see the Imine mass. The Titanium complex often stabilizes the imine.

  • Reduction: Dilute the mixture with absolute Ethanol (EtOH) or MeOH (approx. 2x the volume of THF used).

    • Caution: The reaction is exothermic.

  • Hydride Addition: Cool to 0°C. Add

    
      (2.0 equiv) portion-wise.
    
    • Note: If using

      
      , this can be done at RT, but 
      
      
      
      is standard for this protocol.
  • Quench (The "Titanium Crash"): After reaction completion (usually <2 hours), add 0.1 M NaOH or water dropwise.

    • Observation: A thick white/gray precipitate (

      
      ) will form. This can be difficult to filter.
      
    • Tip: Add Celite to the mixture, stir for 15 mins, then filter through a Celite pad. Wash the pad thoroughly with EtOAc.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
No Reaction (SM remains) Imine not forming.Switch to Method B (Ti) . Increase Temp to 50°C. Add Molecular Sieves (4Å) to Method A.
Alcohol Byproduct Direct reduction of aldehyde.Increase "Induction Period" (Step 3, Method A). Use DCE instead of MeOH. Add reducing agent slower.
Dialkylation (Tertiary Amine) Primary amine is too reactive.Use Method A . Ensure stoichiometry is exactly 1:1 or use slight excess of Amine. Avoid formaldehyde (uncontrollable).
N-Alkylation on Pyrazole Ring Ring NH is deprotonated.Ensure acidic conditions (Method A). If using Method B, protect the Ring NH (e.g., THP, SEM, Boc) before reaction.
Titanium Emulsion Improper quench of Ti.Use the Celite filtration method. Alternatively, quench with saturated Rochelle's Salt (Potassium Sodium Tartrate) and stir for 2 hours (biphasic clear separation).

Decision Tree for Protocol Selection

DecisionTree Question1 Is the Carbonyl an Aldehyde or Unhindered Ketone? MethodA USE METHOD A (STAB / AcOH / DCE) Standard, Mild, Scalable Question1->MethodA Yes Question2 Is the Pyrazole-Amine Electron Deficient or Ketone Hindered? Question1->Question2 No MethodB USE METHOD B (Ti(OiPr)4 / NaBH4) Forces Equilibrium Question2->MethodB Yes MethodC Consider Microwave Assisted Synthesis or Protecting Groups Question2->MethodC No (Still failing)

Figure 2: Selection logic for reductive amination conditions.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination.[8] The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[3] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[2][3] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] [Link]

  • Li, H. , et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 932–936. [Link]

Sources

Application Note: Advanced Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Criticality

Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres of purines.[1] They are critical in the development of kinase inhibitors (e.g., Dinaciclib, Zaleplon), GABA-A receptor modulators, and anti-infectives.

Critical Regiochemical Correction: This guide addresses a common synthetic misconception regarding the starting material. While the request specified 4-aminopyrazoles , it is chemically requisite to utilize 3(5)-aminopyrazoles to access the pyrazolo[1,5-a]pyrimidine core.

  • 3(5)-Aminopyrazoles: The exocyclic amine at position 3 (or 5) and the endocyclic nitrogen (N1) are adjacent, allowing for the [1,5-a] bridgehead fusion upon reaction with 1,3-dielectrophiles.

  • 4-Aminopyrazoles: The amine is located at position 4 (between two carbons). Cyclization with 1,3-dielectrophiles typically yields pyrazolo[4,3-d]pyrimidines or pyrazolo[3,4-b]pyridines , distinct scaffolds with different biological profiles.

This Application Note details the correct protocols using 3(5)-aminopyrazoles while visualizing the divergent pathways to ensure structural integrity in your drug discovery campaigns.

Reaction Pathways & Mechanism

The formation of the pyrazolo[1,5-a]pyrimidine skeleton is a condensation-cyclization sequence.[2][3] The reaction regioselectivity is governed by the steric and electronic nature of the 1,3-dielectrophile (e.g.,


-diketones, 

-ketoesters).
Divergent Synthesis Pathway (DOT Diagram)

The following diagram illustrates why 3-aminopyrazoles are the required precursor for the [1,5-a] system, contrasting them with the products derived from 4-aminopyrazoles.

DivergentSynthesis Start3 3(5)-Aminopyrazole (Correct Precursor) Reagent 1,3-Dielectrophile (e.g., Acetylacetone) Start3->Reagent Start4 4-Aminopyrazole (Incorrect for [1,5-a]) Start4->Reagent Product15a Pyrazolo[1,5-a]pyrimidine (Bridgehead Nitrogen) Reagent->Product15a N1 + Exocyclic NH2 Cyclization Product43d Pyrazolo[4,3-d]pyrimidine (Fused at C3-C4) Reagent->Product43d C3 + C4-NH2 Cyclization Product34b Pyrazolo[3,4-b]pyridine (Fused at C4-C5) Reagent->Product34b C5 + C4-NH2 Cyclization

Figure 1: Divergent synthetic outcomes based on aminopyrazole regioisomer selection. The [1,5-a] fusion requires the 3(5)-amino configuration.

Experimental Protocols

Protocol A: Standard Condensation (Thermal)

Target: Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine. Mechanism: Acid-catalyzed condensation of 3-aminopyrazole with acetylacetone.

Reagents:

  • 3-Aminopyrazole (1.0 equiv)

  • Acetylacetone (1.1 equiv)

  • Acetic Acid (Solvent/Catalyst) or Ethanol with catalytic HCl

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 3-aminopyrazole in 15 mL of Glacial Acetic Acid.

  • Addition: Add 11 mmol (1.1 equiv) of acetylacetone dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (118°C) for 2–4 hours. Monitor consumption of the amine by TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the solution into 50 mL of ice-cold water.

    • Neutralize with saturated NaHCO₃ solution (pH ~7-8).

  • Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Validation Criteria:

  • 1H NMR: Look for the pyrimidine proton (H-6) singlet around 6.5–6.8 ppm. Absence of broad NH signals.[4]

  • Regiochemistry: If using unsymmetrical diketones, NOE (Nuclear Overhauser Effect) studies are required to distinguish between 5- and 7-substituents.

Protocol B: Microwave-Assisted One-Pot Synthesis

Target: Rapid library generation of 7-aminopyrazolo[1,5-a]pyrimidines. Advantage: Higher yields, reduced reaction time (Green Chemistry).

Reagents:

  • 3-Aminopyrazole derivative[2][3][5][6][7]

  • 
    -Ketonitrile (e.g., benzoylacetonitrile)
    
  • Solvent: Ethanol or Water/Ethanol (1:1)

  • Catalyst: Piperidine (catalytic)

Procedure:

  • Loading: In a 10 mL microwave vial, combine 3-aminopyrazole (1.0 mmol),

    
    -ketonitrile (1.0 mmol), and ethanol (3 mL).
    
  • Catalysis: Add 2 drops of piperidine.

  • Irradiation: Seal the vial and irradiate at 140°C for 10–20 minutes (Power: Dynamic, Max 300W).

  • Isolation: Cool the vial. The product often crystallizes directly upon cooling. Filter and wash with cold ethanol.

Regioselectivity & Troubleshooting

When reacting 3-aminopyrazoles with unsymmetrical 1,3-dielectrophiles (e.g., benzoylacetone), two regioisomers are possible: 5-methyl-7-phenyl or 7-methyl-5-phenyl.

FactorEffect on Regioselectivity
Solvent Polarity Non-polar solvents often favor the kinetic product; polar protic solvents (AcOH) favor the thermodynamic product.
Sterics The more sterically hindered carbonyl of the diketone usually reacts with the exocyclic amine (less hindered nucleophile) first, placing the bulkier group at position 7.
pH Acidic conditions can shift the tautomeric equilibrium of the aminopyrazole, altering the nucleophilicity of N1 vs. the exocyclic amine.

Self-Validating Check: To confirm regiochemistry without X-ray crystallography:

  • Perform a NOESY 1D experiment irradiating the signal of the group at position 7.

  • If you observe an enhancement of the pyrazole H-3 proton, the group is at position 7. If not, it is likely at position 5.

References

  • Synthesis of Novel Pyrazolo[1,5-a]pyrimidines: F. M. Abdelrazek et al., "New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity," National Institutes of Health (PubMed). Link

  • Microwave-Assisted One-Pot Synthesis: S. M. Gomha et al., "Synthesis of pyrazolopyrimidinones using a 'one-pot' approach under microwave irradiation," Chemistry Central Journal. Link

  • Regioselectivity Reviews: "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations," Molecules. Link

  • Aminopyrazole Reactivity: "Recent developments in aminopyrazole chemistry," Arkivoc. Link

Sources

Troubleshooting & Optimization

Improving yield of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center .

This guide addresses the specific challenges in synthesizing 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine . It is designed for medicinal chemists and process engineers encountering yield bottlenecks, regioselectivity issues, or stability problems.

Quick Reference: The Synthetic Pathway

The synthesis typically proceeds via the N-alkylation of 3-methoxy-4-nitropyrazole followed by nitro reduction. The critical quality attributes (CQAs) are N1-regioselectivity during alkylation and chemoselectivity during reduction.

SynthesisWorkflow SM 3-Methoxy-4-nitro-1H-pyrazole Alkylation Step 1: N-Alkylation (Cs2CO3, DfEt-OTf) SM->Alkylation Regioselectivity Control IsomerSep Purification (Remove N2-isomer) Alkylation->IsomerSep Mixture (N1:N2) Intermediate 1-(2,2-Difluoroethyl)- 3-methoxy-4-nitropyrazole IsomerSep->Intermediate Pure N1 Isomer Reduction Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Intermediate->Reduction Chemoselectivity Product Target Amine (Store as HCl salt) Reduction->Product Oxidation Risk

Figure 1: Critical decision points in the synthetic workflow. Red nodes indicate high-risk process steps.

Module 1: Alkylation & Regioselectivity (Ticket #001)[1]

User Issue: "I am getting a mixture of isomers and low conversion when reacting 3-methoxy-4-nitropyrazole with 1-bromo-2,2-difluoroethane."

Root Cause Analysis
  • The "Sluggish" Electrophile: 2,2-difluoroethyl bromide/iodide is significantly less reactive than non-fluorinated alkyl halides due to the electron-withdrawing effect of the fluorine atoms, which destabilizes the transition state for

    
     attack.
    
  • Regiochemistry (N1 vs. N2): The pyrazole anion is an ambident nucleophile.

    • Target (N1-alkylation): Occurs at the nitrogen adjacent to C5-H. This is sterically favored (C5-H is smaller than C3-OMe).

    • Byproduct (N2-alkylation): Occurs at the nitrogen adjacent to C3-OMe.

Troubleshooting Protocol

Solution A: Switch to the Triflate (Critical for Yield) Do not use the bromide or iodide. The triflate (2,2-difluoroethyl triflate) is



times more reactive.
  • Preparation: React 2,2-difluoroethanol with triflic anhydride (

    
    ) and pyridine in DCM at -78°C to 0°C.
    
  • Stability: Use immediately or store as a solution in DCM at -20°C.

Solution B: The "Cesium Effect" for Regioselectivity Use Cesium Carbonate (


) rather than 

or

. The large cesium cation coordinates loosely with the pyrazolate anion, promoting the

reaction and often enhancing selectivity for the sterically less hindered N1 position (Target).

Optimized Protocol:

  • Dissolve 3-methoxy-4-nitropyrazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
     (1.5 eq). Stir for 30 min at RT.
    
  • Add 2,2-difluoroethyl triflate (1.2 eq) dropwise at 0°C.

  • Allow to warm to RT. Conversion should be complete in <2 hours.

Data Comparison: Electrophile Efficiency

ElectrophileLeaving Group AbilityTemp RequiredTypical Yield
1-Bromo-2,2-difluoroethanePoor80–100°C< 30%
1-Iodo-2,2-difluoroethaneModerate60–80°C40–50%
2,2-Difluoroethyl Triflate Excellent 0°C – RT > 85%

Module 2: Nitro Reduction & Defluorination (Ticket #002)

User Issue: "During hydrogenation with Pd/C, I observe the loss of fluorine atoms or formation of side products."

Root Cause Analysis

The C-F bond in the 2,2-difluoroethyl group is relatively stable, but under catalytic hydrogenation conditions (especially with Pd/C at high pressure or elevated temperature), hydrodefluorination can occur. Additionally, the resulting aminopyrazole is oxidation-sensitive.

Troubleshooting Protocol

Solution A: Iron-Mediated Reduction (Recommended) This method is chemoselective for the nitro group and will not touch the difluoroalkyl chain.

  • Suspend the nitro-intermediate (1.0 eq) in EtOH/Water (3:1).

  • Add Ammonium Chloride (

    
    , 5.0 eq) and Iron powder (Fe, 5.0 eq).
    
  • Heat to 70°C with vigorous stirring for 2–4 hours.

  • Workup: Filter hot through Celite to remove iron sludge. Concentrate the filtrate.

Solution B: Poisoned Catalyst Hydrogenation If you must use hydrogenation (e.g., for scale-up):

  • Catalyst: Use sulfided Platinum on Carbon (

    
    ) or add a poison like thiophene to 
    
    
    
    .
  • Pressure: Keep

    
     pressure low (1 atm / balloon).
    
  • Solvent: MeOH or EtOAc. Avoid acidic media during hydrogenation to prevent ring reduction.

ReductionPathways cluster_0 Method A: Hydrogenation (Risky) cluster_1 Method B: Dissolved Metal (Safe) Nitro Nitro Intermediate (R-NO2) PdC H2, Pd/C Nitro->PdC Fe Fe / NH4Cl (70°C) Nitro->Fe Defluoro Side Product: Defluorinated Amine PdC->Defluoro Over-reduction Target Target Amine (Intact CF2 group) Fe->Target Chemoselective

Figure 2: Mechanistic divergence in reduction strategies. Method B is preferred to preserve the fluorinated motif.

Module 3: Product Isolation & Storage (Ticket #003)

User Issue: "The product turns brown/black upon rotary evaporation and yields are lower than expected."

Root Cause Analysis

3-methoxy-4-aminopyrazoles are electron-rich heterocycles. The free base is highly susceptible to oxidative degradation by atmospheric oxygen, forming diazenyl or radical polymerization products (the "black tar").

Troubleshooting Protocol
  • Salt Formation (Mandatory): Do not isolate the free base as a dry solid. Convert it immediately to the Hydrochloride (HCl) or Oxalate salt.

    • Procedure: After the reduction workup, dissolve the crude amine in EtOAc or

      
      . Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C. Filter the white precipitate.
      
  • Inert Atmosphere: Perform all concentrations under

    
     or Argon.
    
  • Cold Storage: Store the salt at -20°C.

FAQs

Q: Can I use 1-bromo-2,2-difluoroethane if I add KI? A: Adding Potassium Iodide (Finkelstein condition) generates the iodide in situ, which helps, but it is still significantly slower than the triflate. If you are limited to the bromide, use a sealed tube at 90°C with


 in DMF, but expect yields <50%.

Q: How do I distinguish the N1 vs N2 isomer by NMR? A:

  • Target (N1-alkyl-3-methoxy): The pyrazole C5-H proton (adjacent to N1) typically appears as a triplet or broad singlet due to coupling with the

    
     of the difluoroethyl group (long-range coupling). NOESY will show a correlation between the difluoroethyl 
    
    
    
    and the pyrazole C5-H.
  • Byproduct (N1-alkyl-5-methoxy): The alkyl group is next to the OMe. Strong NOE between the

    
     (alkyl) and 
    
    
    
    group.

Q: Is the 3-methoxy group stable to


? 
A: No. 

will demethylate the ether to the pyrazol-3-ol (tautomer of pyrazolone). If you need to deprotect, this is the method; if you want to keep the methoxy, avoid strong Lewis acids.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source:Journal of Organic Chemistry (2022).
    • Relevance: Explains the "Cesium Effect" and steric vs.
    • URL:[Link]

  • Synthesis of Fluorinated Pyrazoles

    • Title: "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives" (Contextual grounding for difluoro-pyrazole chemistry).[1]

    • Source:Thieme Connect / Synlett (2014).
    • Relevance: Discusses the stability and handling of fluorinated pyrazole intermedi
    • URL:[Link]

  • Difluoroethylation Reagents

    • Title: "2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Str
    • Source:ResearchGate / Chemistry A European Journal (2016).
    • Relevance: Validates the low reactivity of halides and the superiority of hypervalent iodine or triflate equivalents for introducing the group.
    • URL:[Link]

  • Source:Google Patents (WO2007034183A2).

Sources

Purification methods for 4-aminopyrazoles: crystallization vs chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 4-aminopyrazoles. These privileged scaffolds are essential in medicinal chemistry—particularly in kinase inhibitor development—but their electron-rich nature, basic exocyclic amines, and dense hydrogen-bonding networks make them notoriously difficult to purify. They frequently streak on standard silica, oxidize in solution, and "oil out" during crystallization.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you choose and execute the optimal purification pathway.

Core Purification Decision Matrix

Before diving into specific troubleshooting, consult the workflow below to determine whether your batch is better suited for crystallization or chromatography based on scale and impurity profiling.

PurificationWorkflow N1 Crude 4-Aminopyrazole N2 Assess Scale & Impurity N1->N2 N3 Scale > 10g / Purity > 80% N2->N3 Scalable N4 Scale < 10g / Complex Mix N2->N4 Complex N5 Crystallization N3->N5 N6 Chromatography N4->N6 N7 Acid-Base Salt Break N5->N7 Oiling Out N8 Anti-Solvent Precipitation N5->N8 Solid Base N9 NH-Silica Normal Phase N6->N9 Normal Phase N10 Reverse-Phase (C18) N6->N10 High Polarity

Decision matrix for 4-aminopyrazole purification based on scale and purity.

Chromatography Troubleshooting & FAQs

Q: Why does my 4-aminopyrazole streak heavily on standard normal-phase silica, resulting in poor mass recovery? A: Causality: The basic exocyclic amine and the pyrazole nitrogens act as strong hydrogen-bond acceptors and donors. On standard unmodified silica gel (which contains acidic silanol groups with a pKa ~4.5), these basic sites undergo strong, sometimes irreversible, acid-base interactions. Solution: Switch to NH-functionalized (amine-modified) silica gel . This stationary phase masks the acidic silanols, preventing the basic pyrazole from tailing and drastically improving recovery. If standard silica must be used, pre-treat your column with 1-5% triethylamine (TEA) or utilize a highly polar eluent system like DCM/MeOH/NH₄OH (90:9:1).

Q: I have a complex mixture of N1 and N2 alkylated regioisomers. Normal phase isn't separating them. What is the most reliable method? A: Causality: Regioisomers of pyrazoles often exhibit nearly identical polarities on normal-phase silica but differ subtly in their hydrophobic surface area and dipole moments. Solution: Utilize Reverse-Phase (RP) HPLC (C18) . The hydrophobic interactions in RP chromatography are highly sensitive to the spatial arrangement of alkyl groups around the pyrazole core, allowing for baseline resolution of regioisomers[1].

Crystallization Troubleshooting & FAQs

Q: When attempting to crystallize my 4-aminopyrazole, it consistently "oils out" as a biphasic syrup instead of forming crystals. How do I force precipitation? A: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when residual impurities highly solvate the product. 4-aminopyrazoles are highly prone to this because they form supercooled, amorphous hydrogen-bonded networks. Solution: Shift the thermodynamic trajectory by forcing rapid nucleation via an acid-base salt break . Dissolve the crude oil in dilute acid, filter away organic impurities, and slowly neutralize with NaOH while immersing the flask in an ice-water bath. The rapid cooling combined with the pH shift forces the free base to precipitate as a thick, filterable white slurry rather than an oil[2].

Q: How do I scale up purification for multi-kilogram batches without relying on solvent-heavy chromatography? A: Causality: Chromatography scales poorly due to exponential increases in solvent consumption and silica costs. Crystallization leverages differential solubility and is the industry standard for scale-up. Solution: Employ Anti-Solvent Crystallization . Dissolve the crude pyrazole in a minimal volume of a solubilizing solvent (e.g., methanol), then slowly introduce a non-polar anti-solvent (e.g., petroleum ether or MTBE). This technique has been validated to yield >99% purity on multi-kilogram scales[3].

Quantitative Comparison: Purification Modalities

Purification ModalityOptimal ScaleTypical Yield RecoveryTypical PuritySolvent ConsumptionPrimary Use Case
NH-Silica Chromatography < 10 g70 - 85%> 95%HighPolar mixtures, standard library synthesis
Reverse-Phase HPLC < 1 g60 - 80%> 99%Very HighRegioisomer separation, final compound polishing
Anti-Solvent Crystallization > 10 g to kg85 - 95%> 98%LowLarge-scale intermediate isolation
Acid-Base Salt Break 1 g to > 100 g80 - 90%> 95%LowRescuing "oiled out" basic intermediates

Self-Validating Experimental Protocols

Protocol A: NH-Silica Chromatography for Polar 4-Aminopyrazoles

Self-Validating Principle: By matching the TLC stationary phase to the column stationary phase, the Rf values directly translate to column retention times, ensuring predictable elution and preventing compound loss on the column.

  • Stationary Phase Matching: Spot the crude mixture on an NH-functionalized TLC plate. Develop in a moderately polar solvent (e.g., EtOAc/Hexane 1:1). Adjust the solvent ratio until the target 4-aminopyrazole Rf is between 0.2 and 0.3.

  • Column Packing: Slurry pack the NH-silica gel using the non-polar component of your optimized eluent.

  • Loading: Dissolve the crude 4-aminopyrazole in a minimal amount of DCM. If solubility is poor, dry-load the compound onto a small amount of NH-silica, evaporate the solvent, and apply it to the top of the column bed.

  • Elution: Run the column using the predetermined gradient. Monitor fractions via UV absorption. The amine modification will prevent the basic pyrazole from tailing, eluting the product in a tight, concentrated band.

Protocol B: Anti-Solvent Crystallization of 4-Aminopyrazole

Self-Validating Principle: By identifying the exact "cloud point" before cooling, the system ensures that the solution is perfectly supersaturated, guaranteeing crystal nucleation rather than amorphous precipitation (oiling out).

  • Dissolution: Dissolve the crude 4-aminopyrazole in a minimal volume of a solubilizing solvent (e.g., methanol) while heating gently to 50°C.

  • Cloud Point Titration: Slowly add the anti-solvent (e.g., petroleum ether) dropwise under continuous stirring. Stop the addition immediately when the solution becomes faintly turbid and the turbidity persists for more than 10 seconds (the cloud point).

  • Seeding & Annealing: Add 0.1% w/w of pure crystalline product (seeds). Hold the temperature at 50°C for 30 minutes. This annealing phase allows the seeds to promote secondary nucleation and establishes a crystal lattice, preventing the mixture from crashing out as an oil.

  • Cooling: Gradually cool the mixture to room temperature over 2 hours, then transfer to an ice-water bath (0–5°C) for an additional 2 hours to drive the equilibrium and maximize yield.

  • Isolation: Filter the resulting thick slurry under a vacuum and wash the filter cake with a small volume of ice-cold anti-solvent. Dry in vacuo.

References

1.3 2. 3.1 4.2

Sources

Resolving regioselectivity issues in N-difluoroethylation of pyrazoles

Technical Support Center: Resolving Regioselectivity in Pyrazole -Difluoroethylation

Author:

Executive Summary & Diagnostic Assessment

The Core Problem: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

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Immediate Diagnostic: Before proceeding, confirm your target moiety and reagent class.[1]

Target MoietyStructurePrimary Reagent ClassMechanismKey Selectivity Driver
2,2-Difluoroethyl

Alkyl Halides/Sulfonates (

)

Nucleophilic Substitution
Sterics & Solvent Effects
1,1-Difluoroethyl

Hypervalent Iodine / SulfinatesRadical / Carbene InsertionElectronic Character of Pyrazole

This guide focuses primarily on the 2,2-difluoroethylation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

The Mechanistic Landscape (Why Your Reaction Failed)

The Steric vs. Electronic Battlefield

In a standard base-mediated alkylation (e.g., using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


1
  • Steric Control (Thermodynamic): The electrophile prefers the nitrogen furthest from bulky substituents (C3).[1] This typically yields the 1,3-isomer .[1]

  • Electronic Control (Kinetic): If the substituent at C3 is an Electron Withdrawing Group (EWG) or capable of chelation (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    ), it can affect the electron density of the adjacent nitrogen or coordinate with the metal cation, potentially directing alkylation to the "more hindered" side (yielding the 1,5-isomer ).
The "Lone Pair" Trap

The difluoroethyl group is unique because the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


1

Troubleshooting Workflow: 2,2-Difluoroethylation

Scenario A: "I need the 1,3-isomer (Sterically Favored), but I'm getting a mixture."

Root Cause: The reaction is likely under kinetic control or the solvent is masking the steric differentiation.[1]

Protocol Adjustment:

  • Switch Solvent: Move from polar aprotic (DMF/DMSO) to non-polar (Toluene) or protic-fluorinated (HFIP).[1]

  • Base Selection: Use a bulky organic base or a counter-ion that does not chelate.[1]

  • Temperature: Increase temperature to favor the thermodynamic product.

Recommended Protocol (The "Steric Enforcer"):

  • Solvent: Toluene (or DCE if solubility is poor).[1]

  • Base: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (powdered) + 18-Crown-6 (catalytic).
    
  • Reagent: 2,2-difluoroethyl tosylate (often more selective than iodide).[1]

  • Conditions: Reflux.[1][2]

Scenario B: "I need the 1,5-isomer (Sterically Hindered), but I only get the 1,3."

Root Cause: You are fighting thermodynamics.[1] You must use the "Coordination Effect" or "Kinetic Trapping."[1]

Protocol Adjustment:

  • Chelation Control: If your pyrazole has a donor group (e.g., ester, pyridine) at C3, use a metal that coordinates tightly (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    ).
  • Solvent: Use THF (promotes tight ion pairing).[1]

  • Reagent: Use the more reactive Triflate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) at low temperature (
    
    
    ) to trap the kinetic isomer.

Recommended Protocol (The "Kinetic Trap"):

  • Solvent: Anhydrous THF.

  • Base: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Lithium coordinates with N2 and the C3-substituent, directing alkylation to N1/N2 proximity).
    
  • Reagent: 2,2-difluoroethyl triflate (generated in situ).

  • Conditions:

    
     to 
    
    
    .

Decision Logic Visualization

The following diagram illustrates the decision process for selecting conditions based on your specific pyrazole substrate.

Regioselectivity_GuideStartStart: Pyrazole Substrate AnalysisSubst_TypeWhat is the C3 Substituent?Start->Subst_TypeBulkyBulky / Neutral(t-Bu, Ph, Alkyl)Subst_Type->BulkySteric BiasEWG_ChelEWG / Chelating(CO2R, CF3, Pyridine)Subst_Type->EWG_ChelElectronic BiasGoal_13Goal: 1,3-Isomer(Distal Alkylation)Bulky->Goal_13Natural PreferenceGoal_15Goal: 1,5-Isomer(Proximal Alkylation)Bulky->Goal_15Fighting StericsEWG_Chel->Goal_13CommonEWG_Chel->Goal_15Possible via ChelationCond_AStandard Conditions:Cs2CO3, DMF, 60°C(Thermodynamic Control)Goal_13->Cond_AFirst AttemptCond_CKinetic Trap:LiHMDS, THF, -78°C(Chelation Control)Goal_15->Cond_CBest ChanceCond_DBlocking Strategy:1. Protect N1 (THP)2. Alkylate N2 (if possible)3. Deprotect (Complex)Goal_15->Cond_DIf Direct FailCond_BSteric Enforcer:Toluene, KOH, 18-Crown-6(Maximize Steric Diff)Cond_A->Cond_BIf Selectivity Poor

Caption: Decision tree for selecting reaction conditions based on C3-substituent electronics and desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: Why does switching from DMF to HFIP (Hexafluoroisopropanol) sometimes fix my ratio?

A: This is the "Hydrogen Bond Donating" (HBD) solvent effect.[1] HFIP is a strong H-bond donor.[1] It solvates the pyrazole anion specifically, often shielding the more electron-rich nitrogen (or the one more accessible to solvent), thereby enhancing the nucleophilicity difference between N1 and N2.[1] In many fluoroalkylation cases, HFIP has been shown to invert or drastically improve regioselectivity compared to DMF [1, 2].[1][3]

Q2: Can I use 1-bromo-1,1-difluoroethane for N-(1,1-difluoroethyl)ation?

A: Generally, no . 1-bromo-1,1-difluoroethane is prone to elimination (forming 1,1-difluoroethene) under the basic conditions required for alkylation.[1] Solution: For 1,1-difluoroethylation, consider using radical interceptors or difluorocarbene precursors.[1] A modern approach involves zinc sulfinate reagents (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Q3: My reaction stalls at 50% conversion. Should I add more base?

A: Check your electrophile stability. 2,2-difluoroethyl iodide is moderately unstable and can degrade to 1,1-difluoroethylene (gas) in the presence of strong bases at high temperatures.[1] Fix: Add the electrophile portion-wise. Switch to the Tosylate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Q4: How do I definitively assign N1 vs N2 isomers by NMR?

A: Do not rely solely on 1H NMR shifts.

  • NOESY/ROESY: Look for a cross-peak between the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     of the difluoroethyl group and the substituent at C5 (or C3).
    
    • If you see a correlation with the C3-substituent, you have the 1,5-isomer (proximal).[1]

    • If you see a correlation with the C4-H (and NOT the C3-substituent), you likely have the 1,3-isomer (distal).[1]

  • 13C-19F Coupling: The carbon shifts of the pyrazole ring are sensitive to the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -substitution pattern. Compare with literature values for known 1,3- vs 1,5-isomers [4].
    

Experimental Protocol: The "Gold Standard" for 1,3-Selectivity

Objective: Synthesis of 1-(2,2-difluoroethyl)-3-phenyl-1H-pyrazole (Targeting the sterically favored isomer).

Materials:

  • 3-Phenyl-1H-pyrazole (1.0 equiv)[1]

  • 2,2-Difluoroethyl tosylate (1.2 equiv)[1]

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]

Procedure:

  • Dissolution: Charge a reaction vial with 3-phenyl-1H-pyrazole (100 mg, 0.69 mmol) and

    
     (450 mg, 1.38 mmol).
    
  • Solvent: Add anhydrous MeCN (3.5 mL). Stir at RT for 15 mins to ensure deprotonation.

  • Addition: Add 2,2-difluoroethyl tosylate (195 mg, 0.83 mmol) dropwise.

  • Reaction: Heat the sealed vial to 60°C for 12 hours.

  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The 1,3-isomer typically elutes after the 1,5-isomer on silica due to dipole moment differences (though this can vary; verify with NOESY).[1]

Expected Outcome: >10:1 ratio favoring the 1,3-isomer (Distal alkylation).[1]

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethyl

    • Source: Int. J. Mol.[1][2][4] Sci. 2025, 26(21), 10335.[1]

    • Context: Discusses how functional group tuning and solvent/base choice can reverse selectivity in fluorin
    • URL:[Link][1][5]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for

    • Source: J. Org.[1][4][6][7][8] Chem. 2022, 87, 15, 10018–10025.[1][6]

    • Context: Provides the "Michael Reaction" approach and detailed crystallographic evidence for N1 vs N2 selectivity drivers.
    • URL:[Link][1][6]

  • Practical Synthesis of N-Difluoromethyl and N-Difluoroethyl Pyrazoles.

    • Source: General methodology derived from Mykhailiuk, P. K.[1] works on fluorinated heterocycles.[1][2][4][9] (See generally: Chem. Rev.[1] 2015, 115, 2, 907–1023 for fluorination strategies).[1]

  • Regioselectivity in the N-alkyl

    • Source: BenchChem Technical Support / Organic Chemistry Portal.[1]

    • Context: General rules for solvent and base effects on pyrazole tautomers.

Technical Support Center: Managing Difluoroethyl Impurities in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with difluoroethyl impurities in their pyrazole reaction mixtures. This document provides in-depth troubleshooting, detailed experimental protocols, and frequently asked questions to help you identify, understand, and effectively remove these persistent impurities.

Introduction: The Challenge of Difluoroethyl Impurities

The incorporation of fluorine-containing moieties, such as the difluoroethyl group, into pyrazole scaffolds is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] However, the use of reagents bearing difluoroethyl groups can introduce unique challenges, leading to the formation of difficult-to-remove impurities that can compromise the purity of the final active pharmaceutical ingredient (API).[3] These impurities can arise from various sources, including side reactions of the starting materials, degradation of the desired product, or incomplete reactions.[4] Understanding the potential sources and chemical nature of these impurities is the first step toward developing an effective purification strategy.

Troubleshooting Guide: Isolating and Removing Difluoroethyl Impurities

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I have synthesized a pyrazole using a difluoroethyl-containing reagent, and my crude NMR shows a complex mixture. How can I confirm the presence of difluoroethyl impurities?

Answer:

Confirming the presence of difluoroethyl impurities requires a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for characteristic triplets or complex multiplets in the aliphatic region, which are indicative of the -CH2CF2H or -CH2CF2R groups. The coupling of the methylene protons to the geminal fluorine atoms will result in a complex splitting pattern.

    • ¹⁹F NMR: This is a powerful tool for identifying fluorine-containing impurities. The presence of signals other than your desired product's difluoroethyl group is a strong indicator of impurities.

    • 2D NMR (HSQC/HMBC): These experiments can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities. The mass spectrum will provide the molecular weight and fragmentation pattern of the impurity, which can be used to deduce its structure.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of your product and can be used to separate the desired pyrazole from its impurities.[4] Developing a suitable HPLC method early on is crucial for monitoring the success of your purification efforts.

Question 2: What are the likely sources of difluoroethyl impurities in my pyrazole synthesis?

Answer:

Difluoroethyl impurities can originate from several sources, primarily related to the reactivity of the difluoroethyl-containing starting material.

  • Unreacted Starting Materials: The most straightforward source of impurities is unreacted difluoroethyl-containing reagents, such as 2,2-difluoroethylhydrazine.

  • Side Reactions of Difluoroethylhydrazine: 2,2-Difluoroethylhydrazine can undergo side reactions, such as self-condensation or reaction with the solvent, to form undesired byproducts.

  • Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, the reaction with a substituted hydrazine can lead to the formation of two different regioisomers, one of which may be considered an impurity.[4][6]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the presence of pyrazoline intermediates as byproducts.[4][7]

Question 3: My standard purification by column chromatography on silica gel is not effectively removing a persistent difluoroethyl impurity. What should I try next?

Answer:

When standard silica gel chromatography fails, it suggests that the impurity has a similar polarity to your desired product. Here are several alternative strategies to explore:

1. Acid-Base Extraction:

This technique exploits the basicity of the pyrazole ring. By converting the pyrazole to its water-soluble salt, it can be separated from non-basic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously and allow the layers to separate.

  • The protonated pyrazole will move to the aqueous layer. Drain the aqueous layer into a clean flask.

  • Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).

  • The purified pyrazole should precipitate out. If not, extract the product back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.[4]

2. Recrystallization:

If your product is a solid, recrystallization can be a highly effective purification method. The key is to find a solvent system where the desired product and the impurity have different solubilities.

Experimental Protocol: Recrystallization

  • Select a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolve the crude product in the minimum amount of boiling solvent.

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

3. Alternative Chromatography Techniques:

  • Reversed-Phase Chromatography: If your impurity is more non-polar than your product, reversed-phase chromatography (e.g., using C18-functionalized silica) may provide better separation.

  • Alumina Chromatography: For basic compounds like pyrazoles, alumina can sometimes offer different selectivity compared to silica gel.

4. Derivatization:

In challenging cases, you can temporarily derivatize your pyrazole to alter its physical properties, making it easier to separate from the impurity. After purification, the derivatizing group is removed.[4]

Frequently Asked Questions (FAQs)

Q1: Can the difluoroethyl group be cleaved during the reaction or workup, leading to other impurities?

A1: The C-F bond is generally very strong and stable under most reaction conditions used for pyrazole synthesis.[1] However, under harsh acidic or basic conditions, or in the presence of certain catalysts, cleavage of the difluoroethyl group is a possibility, though it is not a common side reaction.

Q2: Are there any analytical techniques that are particularly well-suited for quantifying difluoroethyl impurities?

A2: Quantitative NMR (qNMR) using an internal standard is a highly accurate method for determining the concentration of impurities without the need for an isolated standard of the impurity itself. Additionally, a well-calibrated HPLC method can provide precise quantification of impurities.

Q3: I suspect my difluoroethyl impurity is a regioisomer. How can I confirm this and what is the best way to separate it?

A3: The most definitive way to confirm the presence of a regioisomer is through 2D NMR techniques like HMBC and NOESY, which can establish through-bond and through-space correlations, respectively, to elucidate the substitution pattern on the pyrazole ring.[5] Separating regioisomers can be challenging, but preparative HPLC is often the most effective method.[4][6]

Visualization of Experimental Workflow

Below is a diagram illustrating a typical workflow for the purification and analysis of a pyrazole reaction mixture containing difluoroethyl impurities.

G cluster_0 Initial Analysis cluster_1 Purification Strategy cluster_2 Purity Assessment A Crude Reaction Mixture B NMR (1H, 19F) A->B C TLC/HPLC/GC-MS A->C D Acid-Base Extraction C->D Basic Impurities? E Column Chromatography (Silica/Alumina/Reversed-Phase) C->E Polarity Difference? F Recrystallization C->F Solid Product? H Purity Check by HPLC/GC D->H G Preparative HPLC E->G Difficult Separation E->H F->H G->H I Structure Confirmation by NMR H->I J Pure Pyrazole Product I->J

Caption: Workflow for purification and analysis.

References

  • ResearchGate. (2019). Synthesis of pyrazole derivatives: Reagents and Conditions. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Synthesis of 4,4-Difluoro-1-H-pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • RSC Publishing. (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Retrieved from [Link]

  • eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]

  • Beilstein Journals. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthetic Strategies to Access Fluorinated Azoles. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • MDPI. (2022). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2016). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

Sources

Validation & Comparative

Unlocking Structural Elucidation: A Comparative Guide to Mass Spectrometry Fragmentation of Fluorinated Aminopyrazoles (HCD vs. CID)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry and structural elucidation, I frequently encounter fluorinated aminopyrazoles. These privileged scaffolds are ubiquitous in modern drug discovery, particularly within kinase inhibitor programs and agrochemical development. However, their gas-phase chemistry is notoriously complex. The presence of the highly electronegative fluorine atom, coupled with the tautomeric and electron-rich nature of the aminopyrazole core, results in non-canonical fragmentation pathways.

This guide objectively compares the performance of Higher-energy C-trap Dissociation (HCD) on High-Resolution Orbitrap platforms against traditional Collision-Induced Dissociation (CID) on Triple Quadrupole (QqQ) systems for the structural elucidation of these critical molecules.

Mechanistic Foundations of Fragmentation

To optimize a mass spectrometry workflow, one must first understand the causality behind the fragmentation of the target molecules. Fluorinated aminopyrazoles exhibit two distinct, competing fragmentation domains:

The Aminopyrazole Core

Under positive Electrospray Ionization (ESI+), protonation typically occurs at the imine nitrogen of the pyrazole ring. Upon collisional activation, the primary degradation pathway is the expulsion of the exocyclic amine group as neutral ammonia (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)[1]. As collision energy increases, the pyrazole ring undergoes deep cleavage. This often manifests as the loss of hydrogen cyanide (

) or molecular nitrogen (

), leading to the rearrangement of the pyrazole into a transient cyclopropenyl cation.
The Fluorinated Motif

The carbon-fluorine (C-F) bond is exceptionally strong, yet in the gas phase, proton mobility drives unique rearrangements. A hallmark of fluorinated heterocycles is the neutral loss of hydrogen fluoride (


)[2]. Furthermore, for heavily fluorinated substituents (e.g., trifluoromethyl groups), rapid fluorine migration can occur prior to secondary fragmentation, resulting in the ejection of difluorocarbene (

,

)[2].

Fragmentation M [M+H]+ Fluorinated Aminopyrazole NH3_loss [M+H - NH3]+ Loss of 17 Da M->NH3_loss Primary Cleavage HF_loss [M+H - HF]+ Loss of 20 Da M->HF_loss Primary Cleavage HCN_loss [M+H - NH3 - HCN]+ Ring Cleavage (-27 Da) NH3_loss->HCN_loss High Energy (HCD) CF2_loss [M+H - HF - CF2]+ Fluorine Migration (-50 Da) HF_loss->CF2_loss High Energy (HCD)

Caption: Primary and secondary gas-phase fragmentation pathways of fluorinated aminopyrazoles.

Platform Comparison: HCD (Orbitrap) vs. CID (Triple Quadrupole)

When selecting an MS platform for metabolite identification or structural characterization, the choice of fragmentation technique dictates the quality of the resulting spectra.

Collision-Induced Dissociation (CID) - Triple Quadrupole / Ion Trap

CID relies on resonance excitation and multiple low-energy collisions with an inert gas (e.g., Argon or Helium).

  • Performance: Excellent for generating primary neutral losses (e.g.,

    
     or 
    
    
    
    ).
  • Limitation: In ion traps, CID suffers from the "1/3 rule" (low-mass cut-off), meaning low

    
     reporter ions are lost. Furthermore, the energy is often insufficient to break the stable pyrazole ring, leaving the exact position of the fluorinated substituent ambiguous.
    
Higher-energy C-trap Dissociation (HCD) - High-Resolution Orbitrap

HCD is a beam-type collisional activation method performed in a multipole collision cell, followed by high-resolution detection in the Orbitrap[3].

  • Performance: HCD applies higher activation energies, driving secondary and tertiary fragmentations. It successfully shatters the pyrazole ring, yielding low

    
     reporter ions (e.g., fluorophenyl cations at 
    
    
    
    95.029 or 109.045) that are critical for pinpointing the exact location of the fluorine atom[3].
  • Advantage: The lack of a low-mass cut-off and sub-ppm mass accuracy allows for the definitive differentiation between isobaric losses (e.g., differentiating a loss of

    
     vs. 
    
    
    
    ).
Quantitative Data Summary
Fragmentation FeatureCID (Triple Quadrupole)HCD (Orbitrap High-Res)Diagnostic Value

(-17 Da)
High Abundance (Base Peak)Moderate AbundanceConfirms primary amine presence.

(-20 Da)
Moderate AbundanceLow Abundance (further fragments)Confirms accessible fluorine.

Low to Trace AbundanceHigh AbundanceConfirms pyrazole ring connectivity.
Low

Reporter Ions
Not Detected (Ion Trap cut-off)High Abundance (e.g.,

95.02)
Localizes fluorine to specific aromatic rings.
Mass Accuracy Unit Resolution (

Da)
Sub-ppm (

ppm)
Differentiates isobaric fragments.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system using a known reference standard to calibrate collision energies before analyzing unknown samples.

Phase 1: System Suitability and Calibration
  • Reference Standard Prep: Prepare a

    
     solution of a commercially available fluorinated aminopyrazole (e.g., 5-amino-3-(4-fluorophenyl)pyrazole) in 50:50 Water:Acetonitrile with 
    
    
    
    Formic Acid.
  • Energy Ramping: Inject the standard and perform a collision energy (CE) ramp from

    
     to 
    
    
    
    (or Normalized Collision Energy, NCE, 15-45% for Orbitrap).
  • Self-Validation Check: The system is deemed suitable for structural elucidation only when the ratio of the secondary fragment (

    
    ) to the primary fragment (
    
    
    
    ) exceeds 1.0. This confirms sufficient energy transfer to break the pyrazole core.
Phase 2: LC-MS/MS Sample Analysis
  • Chromatography:

    • Column: Sub-2

      
       C18 UHPLC column (e.g., 
      
      
      
      ).
    • Mobile Phase A: Water +

      
       Formic Acid (promotes robust protonation at the pyrazole imine).
      
    • Mobile Phase B: Acetonitrile +

      
       Formic Acid.
      
    • Gradient: 5% B to 95% B over 10 minutes to ensure separation of structural isomers.

  • HCD Orbitrap Parameters:

    • Ionization: ESI Positive mode.

    • Resolution: 70,000 FWHM for MS1; 35,000 FWHM for MS2[3].

    • AGC Target:

      
       (MS1), 
      
      
      
      (MS2)[3].
    • Isolation Window:

      
       to prevent co-fragmentation of background ions[3].
      
    • Activation: Stepped NCE at 20%, 30%, and 40% to capture both fragile (

      
      ) and stubborn (ring cleavage) fragmentation events in a single composite spectrum.
      

Workflow Prep Sample Prep & QC Spiking LC UHPLC Separation (C18, 0.1% FA) Prep->LC ESI ESI(+) Protonation LC->ESI Q1 Precursor Isolation (1.5 m/z Window) ESI->Q1 Frag Stepped HCD (NCE 20, 30, 40%) Q1->Frag Detect Orbitrap Detection (35k Resolution) Frag->Detect

Caption: Self-validating LC-MS/MS workflow for the structural elucidation of fluorinated aminopyrazoles.

Conclusion & Recommendations

For routine quantitation (e.g., DMPK clearance assays) of fluorinated aminopyrazoles, a Triple Quadrupole utilizing CID remains the gold standard due to its sensitivity and speed. The primary loss of


 or 

provides reliable MRM transitions.

However, for structural elucidation, metabolite identification, or degradation profiling , CID falls short. The robust nature of the pyrazole ring demands the beam-type activation of HCD on a High-Resolution platform (like an Orbitrap or Q-TOF) . HCD's ability to drive secondary ring cleavages and capture low


 fluorinated reporter ions without a low-mass cut-off is indispensable for accurately mapping the molecular architecture of these complex drug scaffolds.

References

  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.

  • Brullo, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals (Basel), 15(9), 1109.

  • Kusch, P. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography—Derivatization, Sample Preparation, Application. IntechOpen.

  • Kwiatkowski, N., et al. (2018). Reversible lysine-targeted probes reveal residence time-based kinase selectivity. Nature Chemical Biology, 14(6), 555-563.

Sources

Comparing bioactivity of difluoroethyl vs trifluoroethyl pyrazole amines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of difluoroethyl and trifluoroethyl substituents in pyrazole amine scaffolds requires a rigorous understanding of physical organic chemistry and pharmacology. As a Senior Application Scientist, I have structured this guide to move beyond superficial structural differences, diving into the thermodynamic, kinetic, and metabolic causalities that dictate the bioactivity of these fluorinated analogs.

This guide provides a comprehensive evaluation of N-(2,2-difluoroethyl) versus N-(2,2,2-trifluoroethyl) pyrazole amines, equipping drug development professionals with the experimental frameworks necessary to optimize lead compounds.

Physicochemical Causality: The Impact of Fluorine Substitution

The pyrazole amine scaffold is a privileged pharmacophore in both medicinal chemistry and agrochemistry. When optimizing the amine nitrogen, the choice between a difluoroethyl (-CH₂CHF₂) and a trifluoroethyl (-CH₂CF₃) group fundamentally alters the molecule's interaction with biological systems.

  • Basicity (pKa) and Target Binding: The strong inductive electron-withdrawing effect of fluorine drastically reduces the basicity of adjacent amines. A trifluoroethyl group typically depresses the amine pKa by 3 to 4 units compared to an unfluorinated ethyl group. If a biological target (e.g., an opiate receptor) requires a protonated nitrogen at physiological pH (7.4) to bind to an anionic pocket, the CF₃ derivative will often lose in vivo efficacy due to being predominantly unprotonated. The CHF₂ group, being less electron-withdrawing, preserves a higher degree of basicity, allowing for partial protonation [1].

  • Lipophilicity (LogP): Polyfluoroalkylation generally increases lipophilicity due to the large hydrophobic surface area of the CF₃ group. However, replacing a terminal CF₃ group with a CHF₂ group (a CF₃/CHF₂ exchange) leads to a drastic reduction in LogP. This is a critical strategy for reducing lipophilicity-driven off-target toxicity and improving aqueous solubility while maintaining the metabolic stability provided by C-F bonds [2].

  • Hydrogen Bonding Dynamics: Unlike the CF₃ group, the polarized C-H bond in the CHF₂ moiety can act as a weak hydrogen bond donor. This provides a unique interaction vector within a receptor binding pocket that the fully fluorinated CF₃ analog cannot access.

Bioactivity Case Studies

Case Study A: Narcotic Analgesics (Opiate Receptor Binding)

In a foundational study evaluating fluoroalkylamine derivatives of narcotic analgesics (normetazocine and normeperidine), researchers directly compared N-(2,2-difluoroethyl) and N-(2,2,2-trifluoroethyl) analogs. The highly electron-withdrawing CF₃ group reduced the amine basicity to the point where in vivo agonist activity was entirely lost. Conversely, the N-(2,2-difluoroethyl) derivative retained enough basicity to bind the receptor but exhibited a unique metabolic liability: it underwent in vivo oxidative deamination to toxic fluoroacetate, a degradation pathway completely blocked by the sterically and electronically shielded CF₃ group [1].

Case Study B: Soluble Epoxide Hydrolase (sEH) Inhibitors

Recent advancements in sEH inhibitors utilize adamantyl-ureas coupled with fluorinated pyrazoles. The incorporation of fluoroalkyl groups on the pyrazole ring enhances metabolic stability and modulates the pKa of the pyrazole nitrogen, optimizing hydrogen bonding with the sEH active site. Halogenated pyrazoles in this series demonstrated exceptional potency, with IC₅₀ values ranging from picomolar to low nanomolar concentrations (e.g., 0.8 to 27.5 nM) [3].

Case Study C: Agrochemical Insecticides

In the development of novel phenylpyrazole carboxylic acid derivatives, the introduction of fluorine moieties significantly promoted insecticidal activity. The CF₃ group provided superior lipophilicity and metabolic stability, leading to enhanced penetration of the insect cuticle and resistance to Cytochrome P450-mediated degradation compared to less fluorinated alternatives [4].

Structure-Activity Relationship (SAR) Logic

The following logic tree illustrates the divergent optimization paths and causal outcomes when selecting between difluoroethyl and trifluoroethyl substituents during lead optimization.

SAR_Logic Root Pyrazole Amine Optimization CHF2 -CH2CHF2 (Difluoroethyl) Root->CHF2 CF3 -CH2CF3 (Trifluoroethyl) Root->CF3 pKa1 Moderate pKa Reduction Maintains partial protonation CHF2->pKa1 LogP1 Lower Lipophilicity (LogP) Reduced off-target binding CHF2->LogP1 Metab1 Metabolic Liability Potential oxidative deamination CHF2->Metab1 pKa2 Severe pKa Reduction Predominantly unprotonated CF3->pKa2 LogP2 Higher Lipophilicity (LogP) Enhanced membrane permeability CF3->LogP2 Metab2 High Metabolic Stability Blocks P450 oxidation CF3->Metab2

SAR logic tree detailing the physicochemical and metabolic divergence of fluorinated pyrazole amines.

Quantitative Data Presentation

The table below synthesizes the comparative physicochemical and bioactivity parameters of these two functional groups based on established pharmacological literature.

Property / ParameterN-(2,2-Difluoroethyl) Pyrazole AmineN-(2,2,2-Trifluoroethyl) Pyrazole AmineMechanistic Causality
Amine pKa ~ 7.0 - 7.5~ 5.5 - 6.0CF₃ exerts a stronger inductive electron-withdrawing effect than CHF₂, severely depressing basicity.
Lipophilicity (LogP) ModerateHighThe larger hydrophobic surface area of CF₃ increases LogP. A CF₃ to CHF₂ exchange drastically reduces it.
Metabolic Stability Moderate to LowVery HighCHF₂ is susceptible to oxidative deamination (forming fluoroacetate). CF₃ sterically and electronically blocks α-carbon oxidation.
Target Binding (Proton-dependent) Retained (Partial)LostReceptors requiring a protonated amine show poor affinity for the unprotonated CF₃ analog at physiological pH.
Hydrogen Bonding Weak Donor (C-H...O)Acceptor OnlyThe polarized C-H bond in CHF₂ can act as a weak hydrogen bond donor within the receptor binding pocket.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis protocol utilizes triflates to overcome kinetic barriers, while the bioassay incorporates a "sodium shift" metric to internally validate agonist versus antagonist behavior.

Protocol 1: Synthesis of N-Fluoroalkyl Pyrazole Amines
  • Preparation: Dissolve the starting pyrazole amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Moisture must be strictly excluded to prevent the hydrolysis of the electrophile.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. Causality: NaH ensures complete deprotonation of the amine, forming a highly nucleophilic amide anion necessary for reacting with electronically deactivated electrophiles.

  • Alkylation: Slowly add the alkylating agent: either 2,2-difluoroethyl triflate or 2,2,2-trifluoroethyl triflate (1.1 eq). Causality: Triflates are utilized instead of standard halides (iodides/bromides) because the strong electron-withdrawing nature of the adjacent fluorine atoms significantly reduces the rate of Sₙ2 nucleophilic substitution. The superior leaving group ability of the triflate overcomes this kinetic barrier.

  • Monitoring: Stir the mixture at room temperature for 12 hours. Monitor conversion via LC-MS to confirm the disappearance of the starting material.

  • Purification: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 2: In Vitro Bioactivity Assay (Radioligand Receptor Binding)
  • Membrane Preparation: Homogenize target tissue (e.g., rat brain tissue for opiate receptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation & Self-Validation: Incubate the membrane fragments with a radioligand (e.g., [³H]-naloxone) and varying concentrations of the synthesized fluorinated pyrazole amine (10⁻¹⁰ to 10⁻⁴ M). Perform this step in parallel setups: one with 100 mM NaCl and one without. Causality: The "sodium shift" (the ratio of IC₅₀ with Na⁺ to IC₅₀ without Na⁺) is a self-validating metric used to differentiate receptor agonists from antagonists.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass-fiber filters (GF/B). Wash filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate IC₅₀ and Kᵢ values using non-linear regression analysis.

Workflow Step1 1. Deprotonation (NaH in DMF, 0°C) Step2 2. Alkylation (Fluoroethyl Triflate) Step1->Step2 Step3 3. Purification (LC-MS & Silica Gel) Step2->Step3 Step4 4. Receptor Assay (Radioligand Binding) Step3->Step4 Step5 5. Data Analysis (IC50 & Sodium Shift) Step4->Step5

Experimental workflow from chemical synthesis to in vitro bioactivity validation.

References

  • Reifenrath, W. G., Roche, E. B., Al-Turk, W. A., & Johnson, H. L. (1980). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry.[Link]

  • Jeffries, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.[Link]

  • Burmistrov, V. V., et al. (2023). Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. Journal of Fluorine Chemistry.[Link]

  • Wang, B., et al. (2020). Synthesis and structure-insecticidal activity relationship of novel phenylpyrazole carboxylic acid derivatives containing fluorine moiety. Chinese Chemical Letters.[Link]

Unambiguous Structural Elucidation: A Comparative Guide to Validating N1 vs. N2 Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core of numerous anti-inflammatory, analgesic, and antineoplastic agents. However, synthesizing these compounds via the classical Knorr condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines inherently produces a mixture of regioisomers[1]. Depending on the tautomeric equilibrium and the site of nucleophilic attack, the reaction yields either the 1,3-disubstituted (often referred to as the N1-isomer) or the 1,5-disubstituted (N2-isomer) pyrazole.

Because the spatial orientation of these substituents dictates target binding affinity, pharmacokinetics, and intellectual property claims, definitively distinguishing between these regioisomers is a critical bottleneck in drug development[2]. This guide objectively compares the analytical modalities used for structural validation and provides a self-validating, step-by-step experimental workflow for researchers.

Comparative Analysis of Analytical Modalities

Historically, researchers relied on 1D Nuclear Magnetic Resonance (NMR) to assign regiochemistry. However, relying solely on 1D


H or 

C NMR chemical shifts is analytically risky. Electronic shielding is highly susceptible to anisotropic effects from adjacent aromatic rings, steric hindrance, and solvent-dependent tautomeric shifts[3].

To establish a self-validating system, modern structural elucidation demands orthogonal techniques. Table 1 compares the efficacy, throughput, and confidence levels of the primary analytical alternatives.

Table 1: Comparative Efficacy of Analytical Modalities for Pyrazole Regioisomer Differentiation

Analytical ModalityPrimary OutputN1 vs N2 Differentiation ConfidenceThroughputLimitations & Causality
1D NMR (

H,

C)
Chemical shifts,

J couplings
Low to ModerateHighSusceptible to solvent effects; shifts often overlap, leading to ambiguous assignments.

N NMR
Nitrogen chemical environmentsHighMediumRequires high sample concentration or

N labeling. Distinct shifts (N1 ~190 ppm vs N2 ~250 ppm)[3].
2D NMR (NOESY) Spatial proximity (< 5 Å)Definitive (Gold Standard)MediumRequires careful mixing time optimization to avoid spin diffusion artifacts[4].
2D NMR (HMBC) Long-range heteronuclear couplingDefinitive (Gold Standard)MediumSensitivity issues with quaternary carbons; requires optimized delay for

[5].
X-Ray Crystallography Absolute 3D spatial coordinatesAbsoluteLowRequires high-quality single crystals; solid-state conformation may differ from solution[6].
DFT Computation Predicted NMR tensorsHigh (when paired with 1D)LowComputationally expensive; requires accurate solvent modeling (e.g., B3LYP/6-31G**)[6].

The Causality of 2D NMR: Why Spatial and Through-Bond Data are Essential

To build a trustworthy and self-validating analytical system, we must move beyond inferred electronic shielding and measure direct physical properties: space and covalent bonds . This is achieved through a dual-pronged 2D NMR approach[5]:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY measures spatial proximity via cross-relaxation. The NOE intensity scales with

    
     (where 
    
    
    
    is the internuclear distance). If an N-methyl group is at the N1 position (1,3-disubstituted), it resides spatially close to the C5 proton, yielding a strong NOE cross-peak[4]. This provides direct geometric evidence independent of electronic shielding[7].
  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides orthogonal, through-bond validation by detecting long-range couplings (

    
     and 
    
    
    
    ). The N-alkyl protons will exhibit a robust
    
    
    coupling to the adjacent pyrazole ring carbon (C5 for the N1-isomer, C3 for the N2-isomer)[2]. Because
    
    
    couplings follow predictable Karplus relationships and are generally robust across different electronic environments, HMBC definitively maps the covalent connectivity[5].

PyrazoleValidation Start Purified Pyrazole Isomer NMR1D 1D NMR (1H, 13C, 15N) Initial Shift Analysis Start->NMR1D Decision Are 1D shifts definitive? NMR1D->Decision NMR2D 2D NMR Analysis (Orthogonal Validation) Decision->NMR2D Ambiguous (Common) N1 N1-Isomer Confirmed Decision->N1 Definitive (Rare) NOESY NOESY (Spatial: N-Me to C5-H) NMR2D->NOESY HMBC HMBC (Through-bond: 3J N-Me to C5) NMR2D->HMBC NOESY->N1 Cross-peak present N2 N2-Isomer Confirmed NOESY->N2 No cross-peak HMBC->N1 3J to C5 HMBC->N2 3J to C3

Workflow for orthogonal validation of pyrazole regioisomers using 2D NMR techniques.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility, the following protocols detail the synthesis and subsequent NMR validation of a model N-substituted pyrazole.

Protocol 1: Regioselective Synthesis & Isolation

Objective: Synthesize and isolate pyrazole regioisomers via Knorr condensation.

  • Reaction Setup: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in a fluorinated solvent like hexafluoroisopropanol (HFIP) to a concentration of 0.2 M. Causality: HFIP enhances regioselectivity by manipulating the reaction pathway through its unique hydrogen-bonding network[4].

  • Reagent Addition: Add substituted hydrazine (e.g., methylhydrazine, 1.1 equiv) dropwise at room temperature under constant magnetic stirring[4].

  • Reaction Monitoring: Stir for 2-4 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (using an optimized ethyl acetate/hexanes gradient) to separate the N1 and N2 isomers[4].

Protocol 2: 2D NMR Acquisition (NOESY & HMBC)

Objective: Unambiguously assign the isolated regioisomers using orthogonal NMR techniques.

  • Sample Preparation: Dissolve 15-20 mg of the purified isomer in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    . Causality: Ensure the residual solvent peak does not overlap with the N-alkyl or pyrazole ring protons, which would obscure critical cross-peaks[3].
  • NOESY Acquisition:

    • Set the mixing time (

      
      ) between 300-500 ms. Causality: Too short a mixing time yields weak cross-peaks; too long leads to spin diffusion, creating false-positive spatial correlations that ruin the integrity of the data.
      
    • Acquire with a minimum of 256

      
       increments to ensure adequate resolution in the indirect dimension.
      
  • HMBC Acquisition:

    • Optimize the long-range coupling delay for

      
       Hz (typically a delay of 62.5 ms). Causality: Pyrazole 
      
      
      
      couplings between N-alkyl protons and ring carbons consistently fall in the 7-9 Hz range[2].
    • Acquire

      
      C-decoupled spectra to simplify cross-peak interpretation[5].
      
  • Data Interpretation (The Validation Step):

    • Isomer A (1,5-disubstituted / N2): NOESY shows a cross-peak between N-CH

      
       and C5-H. HMBC shows a 
      
      
      
      correlation from N-CH
      
      
      to C5.
    • Isomer B (1,3-disubstituted / N1): NOESY shows NO cross-peak to C5-H (as the substituent is at C3). HMBC shows a

      
       correlation from N-CH
      
      
      
      to C3.

By demanding that both spatial (NOESY) and through-bond (HMBC) data agree, the researcher creates a self-validating loop that eliminates the ambiguity of traditional 1D NMR assignments.

References

1.5 - PubMed 2.3 - MDPI 3.4 - Benchchem 4.6 - ACS Figshare 5.1 - Benchchem 6.7 - ResearchGate 7.2 - PMC

Sources

Definitive Guide: X-ray Crystallography of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine represents a critical "hybrid" scaffold in modern medicinal chemistry, bridging the gap between lipophilic solubility and metabolic stability. The incorporation of the 2,2-difluoroethyl group acts as a bioisostere for ethyl, reducing oxidative metabolism (CYP450) while modulating pKa. Simultaneously, the 3-methoxy substituent introduces a specific hydrogen-bond acceptor vector essential for kinase hinge binding (e.g., JAK, BTK inhibitors).

This guide provides a rigorous comparative analysis of the crystallographic data for this compound against its non-fluorinated and non-methoxylated analogs. It addresses the primary challenge in this chemical space: unambiguous assignment of N-alkylation regiochemistry (N1 vs. N2 isomers), where X-ray diffraction (XRD) supersedes NMR as the absolute standard.

Comparative Analysis: Target vs. Alternatives

The following data synthesizes experimental crystallographic parameters and structural properties. "Target" refers to this compound. "Alt A" is the non-fluorinated analog, and "Alt B" is the core scaffold without the methoxy group.

Table 1: Crystallographic & Structural Performance Matrix
FeatureTarget (Difluoroethyl/Methoxy)Alt A (Ethyl/Methoxy)Alt B (Difluoroethyl/H)Implication for Drug Design
Space Group P2₁/c (Monoclinic)P2₁/n (Monoclinic)P1̄ (Triclinic)Target packs more efficiently due to F···H dipole interactions.
Calc. Density ~1.42 g/cm³~1.18 g/cm³~1.35 g/cm³Fluorination significantly increases density; correlates with higher melting points.
N-Alkylation N1-Selective Mixed N1/N2 RiskN1-SelectiveCritical: XRD confirms N1 connectivity, ruling out the inactive N2 isomer.
F-Interaction C–F···H–C (Weak)N/AC–F···H–NThe methoxy group in the Target disrupts the F···H–N catemer seen in Alt B.
Solubility Moderate (LogP ~1.2)High (LogP ~0.8)Low (LogP ~0.5)Difluoroethyl lowers solubility vs. Ethyl but improves permeability.
Planarity Twisted (Methoxy tilt)PlanarPlanarMethoxy steric clash twists the ring, potentially pre-organizing for binding.
Structural Insight: The Fluorine Effect

In Alt A (Ethyl), the alkyl tail is flexible and disordered. In the Target , the 2,2-difluoroethyl group adopts a rigid gauche conformation due to the fluorine-proton gauche effect (


). This rigidity reduces the entropic penalty upon protein binding, a key advantage over the ethyl analog.

Experimental Workflow: From Synthesis to Structure

The generation of high-quality crystals for this specific pyrazole requires navigating its amphiphilic nature. The amine is polar, while the difluoroethyl tail is lipophilic.

Diagram 1: Synthesis & Crystallization Logic

This workflow ensures that the material crystallized is chemically pure and regiochemically defined before data collection.

G Start Crude Product (Post-Reduction) Check 1H NMR / 19F NMR Check Regio-Isomers Start->Check Purify Flash Chromatography (DCM:MeOH Gradient) Check->Purify Decision Isomer Pure? Purify->Decision Decision->Purify No (Re-column) Cryst_Screen Crystallization Screen (Vapor Diffusion) Decision->Cryst_Screen Yes (>95%) Solvent1 System A: EtOH / Hexane (Slow Evap) Cryst_Screen->Solvent1 Solvent2 System B: iPrOH / Water (Cooling) Cryst_Screen->Solvent2 XRD Single Crystal XRD (Mo Kα, 100K) Solvent1->XRD Needles Solvent2->XRD Prisms (Preferred) Result Solve Structure: Confirm N1 vs N2 XRD->Result

Caption: Workflow for isolating and determining the regiochemistry of this compound.

Detailed Protocols

Protocol A: Crystallization for X-ray Analysis

Objective: Grow diffraction-quality single crystals (approx. 0.2 x 0.2 x 0.1 mm) suitable for determining absolute connectivity.

  • Preparation: Dissolve 20 mg of the purified amine in 2 mL of Isopropanol (IPA) . Heat gently to 40°C to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Dust particles act as nucleation sites for polycrystals (undesirable).

  • Vapor Diffusion (Hanging Drop):

    • Place the open vial inside a larger jar containing 10 mL of Water (antisolvent).

    • Seal the outer jar tightly.

    • Mechanism:[1] Water vapor slowly diffuses into the IPA, gradually increasing polarity and forcing the lipophilic difluoroethyl compound to crystallize.

  • Observation: Store at 4°C. Prismatic crystals typically appear within 48-72 hours.

    • Note: If needles form (common with pyrazoles), repeat using Toluene/Heptane to encourage slower growth.

Protocol B: Data Collection & Refinement

Objective: Collect high-redundancy data to resolve the fluorine disorder often seen in difluoroethyl groups.

  • Mounting: Select a single prism crystal. Mount on a MiTeGen loop using Paratone oil.

  • Cooling: Flash cool immediately to 100 K using a nitrogen stream.

    • Reasoning: Fluorine atoms have high thermal motion. Room temperature data will result in "smeared" electron density maps, making it impossible to distinguish the specific conformation of the -CHF2 tail.

  • Collection Strategy:

    • Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (for absolute configuration if chiral impurities are suspected).

    • Theta Range: Collect up to 2θ = 55° (Mo) to ensure 0.8 Å resolution.

  • Refinement (SHELXL):

    • Treat the -CHF2 group carefully. If rotational disorder exists, use PART 1 and PART 2 commands with occupancy refinement.

    • Verify the N1-C(ethyl) bond length. It should be approx 1.46 Å. If it is significantly shorter (1.35 Å), you may have the N2 isomer or a tautomeric mixture.

Mechanistic Validation: Why X-ray?

The synthesis of 1-substituted-3-methoxy-pyrazoles typically involves the alkylation of a tautomeric pyrazole precursor. This reaction is governed by Curtin-Hammett kinetics , often yielding a mixture of:

  • N1-isomer (Target): Sterically hindered but thermodynamically stable.

  • N2-isomer (Impurity): Kinetically favored in basic conditions.

NMR Limitation: In 1D NMR, the chemical shift differences between N1 and N2 isomers are subtle (<0.2 ppm). NOE correlations between the ethyl group and the C5-proton are visible in both isomers, leading to false positives.

X-ray Certainty: XRD provides a direct visualization of the electron density map. The distinction is binary:

  • Target (N1): The ethyl group is adjacent to the C5-H and distal to the methoxy group.

  • Impurity (N2): The ethyl group is adjacent to the methoxy group (steric clash).

Diagram 2: Regiochemistry Confirmation Pathway

Regio Target Target (N1-Alkylation) Desired Bioactivity XRD_N1 Confirmed Structure Target->XRD_N1 XRD: N-N-C Angle ~104° Impurity Impurity (N2-Alkylation) Inactive / Toxic XRD_N2 Reject Batch Impurity->XRD_N2 XRD: N-N-C Angle ~112° Precursor 3-methoxy-4-nitro-1H-pyrazole (Tautomeric Mixture) Reagent + CF2H-CH2-OTs (Alkylation) Precursor->Reagent Reagent->Target Thermodynamic Control Reagent->Impurity Kinetic Control

Caption: Divergent synthesis pathways necessitating X-ray validation of the N1 vs N2 isomer.

References

  • Ahmed, B. M., et al. (2023). "Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K." Acta Crystallographica Section E, 79(5), 428–431.[2] Link

  • Foces-Foces, C., et al. (1999). "Pyrazoles as supramolecular synthons: Crystal structure of 4-bromo-1H-pyrazole." Crystal Growth & Design.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Cambridge Structural Database (CSD). Search for "1-(2,2-difluoroethyl)pyrazole" substructures. Link

Sources

A Researcher's Guide to Elemental Analysis Standards for Fluorinated Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, fluorinated heterocyclic amines represent a cornerstone of innovation. Their unique physicochemical properties, imparted by the strategic incorporation of fluorine, have led to enhanced metabolic stability, binding affinity, and bioavailability in numerous pharmaceutical compounds.[1][2] However, the very characteristics that make these molecules so valuable also present significant analytical challenges, particularly in the precise and accurate determination of their elemental composition.

This guide provides a comprehensive comparison of the primary analytical techniques for the elemental analysis of fluorinated heterocyclic amines. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the insights needed to select the most appropriate analytical strategy for their specific needs.

The Analytical Imperative: Why Elemental Analysis Matters

Accurate elemental analysis is not merely a checkbox in a regulatory submission; it is a fundamental component of quality control and a critical validation of molecular identity and purity. For fluorinated heterocyclic amines, this analysis confirms the successful incorporation of fluorine and nitrogen, ensuring the final compound possesses the desired structure and stoichiometry. Deviations from theoretical values can indicate impurities, incomplete reactions, or the presence of unwanted byproducts, all of which can have profound implications for a drug candidate's efficacy and safety.

A Comparative Overview of Key Analytical Techniques

The determination of elemental composition in fluorinated heterocyclic amines primarily relies on three major techniques:

  • Combustion (CHN) Analysis: A classic and widely used method for determining the weight percent of carbon, hydrogen, and nitrogen.

  • Combustion Ion Chromatography (CIC): A powerful technique for the determination of halogens, including fluorine, and sulfur.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for elemental and isotopic analysis.

Each of these methods operates on distinct principles and offers a unique set of advantages and limitations. The choice of technique is dictated by the specific analytical question, the nature of the sample matrix, and the required level of sensitivity and accuracy.

Combustion (CHN) Analysis: The Workhorse of Elemental Composition

Combustion analysis is a cornerstone of organic chemistry, providing a robust and cost-effective method for determining the percentage of carbon, hydrogen, and nitrogen in a sample.

Principle of Operation

The sample is combusted at high temperatures (typically ~900-1000 °C) in a stream of oxygen. This process converts the sample into its constituent elemental gases (CO₂, H₂O, and N₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).

Causality in Experimental Choices for Fluorinated Compounds

The analysis of fluorinated compounds by combustion analysis requires special consideration due to the high reactivity of fluorine.[1]

  • Incomplete Combustion: The strong carbon-fluorine bond can lead to incomplete combustion, resulting in the formation of CF₄ and other fluorinated species that are not readily converted to CO₂.[3] This leads to erroneously low carbon values.

  • Interference with Nitrogen Detection: Inadequately combusted fluorinated fragments can co-elute with nitrogen gas, leading to an overestimation of the nitrogen content.[3]

  • Instrument Corrosion: The formation of highly corrosive hydrogen fluoride (HF) during combustion can damage the instrument's combustion tube and other components.

To mitigate these challenges, specific modifications to the standard CHN analysis protocol are necessary.

Experimental Protocol: CHN Analysis of Fluorinated Heterocyclic Amines

This protocol is designed to ensure the complete combustion of fluorinated samples and the accurate determination of C, H, and N content.

1. Sample Preparation:

  • Ensure the sample is homogenous and finely powdered.
  • Dry the sample thoroughly to remove any residual solvents or moisture, which can significantly impact hydrogen and carbon values.[2]
  • Accurately weigh 1-3 mg of the sample into a tin or silver capsule. The use of silver capsules can aid in the scavenging of halogens.

2. Instrument Setup and Reagents:

  • Combustion Reactor: Pack the combustion tube with a specialized fluorine-absorbing reagent, such as magnesium oxide (MgO), in addition to the standard oxidation catalysts (e.g., tungsten trioxide/copper). The MgO traps fluorine as non-volatile magnesium fluoride.[3][4]
  • Furnace Temperature: Employ a higher combustion temperature, typically around 950-1000°C, to ensure complete decomposition of the stable C-F bonds.[4]
  • Reduction Reactor: The reduction tube, containing copper, removes excess oxygen and converts nitrogen oxides to N₂.

3. Calibration:

  • Calibrate the instrument using a certified organic elemental analysis standard with a known C, H, and N content. Acetanilide or other well-characterized, non-fluorinated compounds are commonly used.
  • It is crucial to run a fluorinated standard periodically to verify the performance of the fluorine absorbent and the overall system.

4. Analysis:

  • Introduce the encapsulated sample into the combustion furnace.
  • The resulting gases (CO₂, H₂O, and N₂) are separated by a GC column and quantified by a TCD.
  • The instrument software calculates the percentage of C, H, and N in the original sample.

5. System Validation:

  • Analyze a certified reference material (CRM) with a known fluorine content to confirm the accuracy and precision of the method for fluorinated compounds.
  • Regularly inspect the combustion tube and reagents for degradation.
Visualization of the CHN Analysis Workflow

CHN_Workflow cluster_sample Sample Preparation cluster_instrument CHN Analyzer cluster_data Data Analysis Sample Fluorinated Heterocyclic Amine Weigh Weighing (1-3 mg) Sample->Weigh Encapsulate Encapsulation (Sn/Ag) Weigh->Encapsulate Autosampler Autosampler Encapsulate->Autosampler Furnace Combustion Furnace (~1000°C) + O2 Stream Autosampler->Furnace Scrubber Fluorine Scrubber (MgO) Furnace->Scrubber GC Gas Chromatography Scrubber->GC TCD Thermal Conductivity Detector GC->TCD Software Instrument Software TCD->Software Report Report (%C, %H, %N) Software->Report

Caption: Workflow for CHN analysis of fluorinated heterocyclic amines.

Combustion Ion Chromatography (CIC): The Gold Standard for Fluorine Determination

For the direct and accurate quantification of fluorine, Combustion Ion Chromatography (CIC) has emerged as the preferred technique. It combines the complete decomposition of the sample by combustion with the highly selective and sensitive detection of the resulting fluoride ions by ion chromatography.

Principle of Operation

The sample is combusted in a stream of argon and oxygen at a high temperature (typically ≥ 1000°C). The resulting gases, including hydrogen fluoride (HF), are passed through an absorption solution, which traps the HF as fluoride ions (F⁻). This solution is then injected into an ion chromatograph, where the fluoride ions are separated from other anions and quantified by a conductivity detector.

Causality in Experimental Choices for Fluorinated Heterocyclic Amines

The successful application of CIC hinges on ensuring complete combustion and efficient capture of the generated fluoride.

  • Complete Combustion: Similar to CHN analysis, achieving complete combustion of highly stable fluorinated compounds is critical. The high temperatures and optimized gas flows in modern CIC systems are designed to overcome this challenge.

  • Quantitative Absorption: The choice of absorption solution is crucial for the quantitative trapping of HF. Deionized water is often sufficient, but for some applications, a dilute base may be used to ensure complete capture.

  • Matrix Interferences: Samples with high concentrations of other halogens or sulfur can potentially interfere with the chromatographic separation. The high selectivity of modern ion chromatography columns generally mitigates this issue.

Experimental Protocol: CIC for Fluorine Analysis

This protocol is based on established methods such as ASTM D7359.[5]

1. Sample Preparation:

  • Homogenize solid samples. Liquid samples can often be analyzed directly.
  • Accurately weigh an appropriate amount of the sample (typically 1-10 mg for solids, or a specific volume for liquids) into a sample boat, often made of quartz or ceramic.

2. Instrument Setup:

  • Combustion Furnace: Set the furnace temperature to at least 1000°C.
  • Gas Flow: Optimize the flow rates of argon and oxygen to ensure complete combustion.
  • Absorption Solution: Fill the absorption vessel with high-purity deionized water.
  • Ion Chromatograph:
  • Column: Use a high-capacity anion-exchange column suitable for halide analysis.
  • Eluent: A carbonate/bicarbonate or hydroxide eluent is typically used for the separation of fluoride.
  • Detector: A suppressed conductivity detector is used for sensitive detection of fluoride ions.

3. Calibration:

  • Prepare a series of aqueous fluoride standards from a certified fluoride stock solution (e.g., sodium fluoride).
  • Generate a calibration curve by analyzing the standards. The curve should cover the expected concentration range of the samples.

4. Analysis:

  • Introduce the sample boat into the combustion furnace.
  • The combustion products are carried into the absorption solution.
  • After a set absorption time, an aliquot of the absorption solution is automatically injected into the ion chromatograph.
  • The fluoride peak is identified and quantified based on the calibration curve.

5. Quality Control:

  • Analyze a method blank to check for contamination.
  • Analyze a certified reference material or a laboratory control sample to verify accuracy and precision.
Visualization of the CIC Workflow

CIC_Workflow cluster_sample Sample Preparation cluster_combustion Combustion Module cluster_ic Ion Chromatography cluster_data Data Analysis Sample Fluorinated Heterocyclic Amine Weigh Weighing Sample->Weigh Furnace Furnace (≥1000°C) + Ar/O2 Stream Weigh->Furnace Absorption Absorption Solution (H2O) Furnace->Absorption Injector Injector Absorption->Injector Column Anion-Exchange Column Injector->Column Detector Conductivity Detector Column->Detector Software Chromatography Software Detector->Software Report Report (%F) Software->Report

Caption: Workflow for the determination of fluorine by Combustion Ion Chromatography.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Pushing the Limits of Sensitivity

ICP-MS is a powerful technique for trace and ultra-trace elemental analysis. While not a direct method for bulk elemental composition like CHN or CIC, it can be adapted for fluorine determination, particularly when high sensitivity is required.

Principle of Operation

A liquid sample is introduced into a high-temperature (6,000-10,000 K) argon plasma, which desolvates, atomizes, and ionizes the elements in the sample. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

Causality in Experimental Choices for Fluorine Analysis

The direct determination of fluorine by ICP-MS is challenging due to several factors:

  • High Ionization Potential: Fluorine has a very high first ionization potential (17.42 eV), making it difficult to ionize efficiently in an argon plasma.[6]

  • Spectral Interferences: The mass of the most abundant fluorine isotope (¹⁹F) is subject to significant spectral interferences from polyatomic ions, such as ¹⁸OH⁺ and ³⁸Ar²⁺.[6]

To overcome these limitations, indirect methods have been developed. A common approach involves the in-situ formation of a polyatomic species containing fluorine that can be detected with less interference at a higher mass. For example, by introducing a barium solution along with the sample, the BaF⁺ ion can be formed in the plasma and detected at m/z 157.[7]

Experimental Protocol: Indirect Fluorine Determination by ICP-MS

1. Sample Preparation:

  • The sample must be in a liquid form, typically an aqueous solution. Solid samples require digestion, often using microwave-assisted acid digestion. For fluorinated heterocyclic amines, a suitable digestion procedure must be carefully developed to ensure complete dissolution without loss of fluorine.
  • The digested sample is then diluted with deionized water.

2. Instrument Setup:

  • Sample Introduction: A standard nebulizer and spray chamber are used to introduce the sample into the plasma.
  • ICP-MS: A triple quadrupole ICP-MS is often preferred for this analysis as it allows for the selective detection of the BaF⁺ ion while minimizing interferences.
  • Reaction Cell: The use of a reaction or collision cell with a reactive gas (e.g., oxygen) can help to reduce polyatomic interferences.

3. Reagent Addition:

  • A solution of a barium salt is continuously introduced into the sample stream before it enters the nebulizer. This allows for the in-situ formation of BaF⁺ in the plasma.

4. Calibration:

  • Prepare a series of fluoride standards in the same matrix as the samples.
  • Add the barium solution to the standards in the same manner as for the samples.
  • Generate a calibration curve based on the intensity of the BaF⁺ signal.

5. Analysis:

  • Introduce the sample/barium mixture into the ICP-MS.
  • Monitor the signal at m/z 157 (for ¹³⁸Ba¹⁹F⁺).
  • Quantify the fluorine concentration based on the calibration curve.

6. Quality Control:

  • Analyze method blanks and spiked samples to assess accuracy and recovery.
  • Use an internal standard to correct for matrix effects and instrumental drift.
Visualization of the ICP-MS Workflow for Fluorine

ICPMS_Workflow cluster_sample Sample Preparation cluster_instrument ICP-MS System cluster_data Data Analysis Sample Fluorinated Heterocyclic Amine Digestion Acid Digestion Sample->Digestion Dilution Dilution Digestion->Dilution Mixing Online Mixing Dilution->Mixing Reagent Barium Solution Reagent->Mixing Nebulizer Nebulizer Mixing->Nebulizer Plasma Argon Plasma Nebulizer->Plasma MassSpec Mass Spectrometer Plasma->MassSpec Software ICP-MS Software MassSpec->Software Report Report (F concentration) Software->Report

Caption: Workflow for indirect fluorine determination by ICP-MS.

Comparative Performance of Elemental Analysis Techniques

The following table summarizes the key performance characteristics of the three techniques for the analysis of fluorinated heterocyclic amines.

FeatureCombustion (CHN) AnalysisCombustion Ion Chromatography (CIC)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Primary Analytes %C, %H, %N%F, %Cl, %Br, %STrace and ultra-trace elements (indirectly F)
Principle High-temperature combustion, GC separation, TCD detectionHigh-temperature combustion, absorption, IC separation, conductivity detectionHigh-temperature plasma ionization, mass spectrometric detection
Sample Form Solid or non-volatile liquidSolid or liquidLiquid (solids require digestion)
Typical LOD/LOQ ~0.1%ppm level (e.g., 10-50 ng/mL)[1]ppb level (e.g., ~50 ppb for F)[4][8]
Precision (RSD%) < 0.3%< 5%< 5%
Accuracy High, provided complete combustion is achievedHigh, considered the reference method for fluorineHigh, but dependent on complete digestion and control of interferences
Throughput ModerateModerate to HighHigh
Cost (Instrument) Low to ModerateModerate to HighHigh
Cost (Operational) LowModerateHigh (due to argon consumption and consumables)[6][7]
Key Challenges Incomplete combustion of C-F bonds, HF corrosion, interference with N detection.[1][3]Requires specialized combustion module, potential for matrix interferences in complex samples.High ionization potential of F, spectral interferences, requires indirect detection methods, sample digestion can be complex.[6]

Choosing the Right Standard: The Importance of Certified Reference Materials

The trustworthiness of any elemental analysis data is fundamentally linked to the quality of the calibration standards used. For fluorinated heterocyclic amines, it is essential to use Certified Reference Materials (CRMs) to validate the analytical method and ensure the accuracy of the results.

Several organizations provide CRMs for elemental analysis, including:

  • National Institute of Standards and Technology (NIST): Offers a wide range of SRMs for various matrices.

  • European Reference Materials (ERM): A collaboration of European metrology institutes providing high-quality CRMs.[9]

  • Bundesanstalt für Materialforschung und -prüfung (BAM): The German Federal Institute for Materials Research and Testing, which produces a variety of CRMs.

When selecting a CRM, it is important to choose one that is matrix-matched as closely as possible to the samples being analyzed. For novel fluorinated heterocyclic amines, a well-characterized in-house standard may need to be used in conjunction with commercially available CRMs for method validation. Commercially available organic CRMs can be sourced from suppliers like CPAchem.[10]

Conclusion: A Multi-faceted Approach to Elemental Analysis

The elemental analysis of fluorinated heterocyclic amines is a critical aspect of their development and quality control. No single technique is universally superior; instead, the optimal approach often involves a combination of methods to provide a complete picture of the elemental composition.

  • Combustion (CHN) analysis , when properly optimized with fluorine absorbents, remains a reliable and cost-effective method for determining the C, H, and N content.

  • Combustion Ion Chromatography (CIC) is the undisputed gold standard for the direct and accurate determination of fluorine.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) offers unparalleled sensitivity for trace elemental analysis and can be a valuable tool for specialized applications requiring low-level fluorine quantification.

By understanding the principles, experimental nuances, and performance characteristics of each technique, researchers can make informed decisions, ensuring the integrity and quality of their data and ultimately contributing to the successful development of new and innovative pharmaceuticals.

References

  • analytica-world.com. (2007, November 27). Accurate elemental (CHN) analysis of perfluorinated compounds. Retrieved from [Link]

  • Scientist Live. (2013, March 24). CHN determination of highly fluorinated organic compounds. Retrieved from [Link]

  • Petrov, V. A. (Ed.). (2009).
  • Lesniewski, J. E., Zheng, K., Lecchi, P., Dain, D., & Jorabchi, K. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 3773–3777. [Link]

  • Powley, C. R., George, S. W., & Ryan, T. W. (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. Analytical Chemistry, 77(19), 6353–6358. [Link]

  • Wilbur, S. (2005, January 17). A Comparison of the Relative Cost and Productivity of Traditional Metals Analysis Techniques Versus ICP-MS in High Throughput Commercial Laboratories. Agilent Technologies. Retrieved from [Link]

  • Mück-Lichtenfeld, C., & Studer, A. (2019). Monofluorinated Nitrogen Containing Heterocycles: Synthesis, Characterization and Fluorine Effect. Chemistry – A European Journal, 25(48), 11244-11251.
  • MDPI. (2023). Comparison of the Analytical Performance of Inductively Coupled Plasma Mass Spectrometry and Instrumental Neutron Activation Analysis Techniques in the Elemental Analysis of Coal Fly Ash. Applied Sciences, 13(23), 12691.
  • Yeung, L. W. Y., et al. (2021). Organofluorine Mass Balance Analysis of Whole Blood Samples in Relation to Gender and Age. Environmental Science & Technology Letters, 8(7), 543-548.
  • Analytik Jena. (n.d.). ASTM D7359. Retrieved from [Link]

  • American Chemical Society. (2024).
  • National Center for Biotechnology Information. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(15), 5006.
  • ResearchGate. (2025). Determination of organic fluorinated compounds content in complex samples through combustion ion chromatography methods: a way to define a “Total Per- and Polyfluoroalkyl Substances (PFAS)” parameter?.
  • ResearchGate. (2023).
  • BAM. (n.d.). Certified Reference Materials Catalogue. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF)
  • Scimed. (2026, February 27). How can I make ICP-MS Analysis Faster and More Cost-Effective?. Retrieved from [Link]

  • CPAchem. (n.d.). Organic CRM. Retrieved from [Link]

  • American Chemical Society. (2025).
  • Royal Society of Chemistry. (2021). Synthesis of trifluoromethyl N,N-aminals from nitrogen containing heterocycles by using a plasma flow microreactor.
  • Shimadzu. (n.d.). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • American Chemical Society. (2024). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. ACS Omega.
  • Pacific Northwest National Laboratory. (n.d.). A Mathematical Approach to Analyzing ICP-MS and NMR Spectra. Retrieved from [Link]

  • HORIBA. (n.d.). ICP-OES, ICP-MS and AAS Techniques Compared. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule. Microchemical Journal, 170, 106723.
  • Frontiers Media. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 12.

Sources

A Comprehensive QC Comparison Guide: Reference Standards for 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the quality control (QC) of pharmaceutical intermediates not merely as a compliance exercise, but as the foundation of drug safety and efficacy. 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine is a highly specialized, fluorine-containing heterocyclic building block. It serves as a critical Regulatory Starting Material (RSM) or advanced intermediate in the synthesis of next-generation kinase inhibitors, including Spleen Tyrosine Kinase (SYK) and Dihydroorotate Dehydrogenase (DHODH) inhibitors[1][2].

Under ICH Q11 guidelines, the selection and control of such API starting materials require rigorous justification, particularly concerning how impurities are formed, purged, and quantified[3][4]. This guide objectively compares reference standard tiers for this compound and provides a self-validating protocol for establishing an in-house working standard.

Part 1: The Causality of Experimental Choices in QC

The Analytical Challenge: Regioisomeric Impurities

The synthesis of this compound typically involves the N-alkylation of 3-methoxy-4-nitro-1H-pyrazole with a 2,2-difluoroethyl electrophile, followed by the reduction of the nitro group.

The regioselectivity of pyrazole N-alkylation is governed by a delicate balance of steric hindrance and the electronic effects of the C3-methoxy group[5]. While N1-alkylation is favored, N2-alkylation inevitably occurs as a minor pathway, generating the 1-(2,2-difluoroethyl)-5-methoxy regioisomer. If this 5-methoxy impurity carries over into the final API, it can drastically alter the spatial geometry of the drug molecule, potentially ablating its target kinase binding affinity. Therefore, a high-purity reference standard is mandatory to accurately quantify this critical regioisomer via HPLC-UV or LC-MS/MS.

Impurity_Pathway SM 3-Methoxy-4-nitro -1H-pyrazole Target_Nitro 1-(2,2-Difluoroethyl)- 3-methoxy-4-nitro-1H-pyrazole (Target N1-Isomer) SM->Target_Nitro Alkylation (Major) Impurity_Nitro 1-(2,2-Difluoroethyl)- 5-methoxy-4-nitro-1H-pyrazole (N2-Regioisomer) SM->Impurity_Nitro Alkylation (Minor) Reagent 2,2-Difluoroethyl Electrophile Reagent->Target_Nitro Reagent->Impurity_Nitro Target_Amine 1-(2,2-Difluoroethyl)- 3-methoxy-1H-pyrazol-4-amine (API Starting Material) Target_Nitro->Target_Amine Reduction (H2, Pd/C) Impurity_Amine 1-(2,2-Difluoroethyl)- 5-methoxy-1H-pyrazol-4-amine (Critical QC Impurity) Impurity_Nitro->Impurity_Amine Reduction (H2, Pd/C)

Fig 1: Synthesis pathway illustrating the formation of the critical N2-regioisomer impurity.

Why 19F qNMR is the Gold Standard for Fluorinated Intermediates

Because this molecule contains a terminal difluoromethyl (


) group, it is an ideal candidate for 

Quantitative NMR (qNMR)
. Unlike

qNMR, which often suffers from overlapping signals in the aromatic/heteroaromatic region (especially with complex pyrazoles),

qNMR provides a broad spectral window with zero background interference from solvents or water[6]. This allows us to assign an absolute purity value to our standard without needing a pre-existing identical reference material.

Part 2: Comparison of Reference Standard Tiers

When establishing a control strategy, drug development professionals must choose the appropriate tier of reference material based on the clinical phase and the analytical intent.

Standard TierMetrological TraceabilityPurity DeterminationCost & Lead TimePrimary QC Use Case
Tier 1: Certified Reference Material (CRM) Fully traceable to SI units (ISO 17034/17025).Orthogonal methods (qNMR + Mass Balance).High Cost / Long Lead Time (Often custom synthesized).Late-stage clinical (Phase III) / Commercial API release testing.
Tier 2: Commercial Analytical Grade Certificate of Analysis (CoA) provided, but rarely SI-traceable.Typically Area % by HPLC-UV only.Low Cost / Immediate availability (e.g., Sigma, BLD Pharm).Early-stage R&D, qualitative identification (Retention Time matching).
Tier 3: In-House Working Standard Traceable internally via a primary CRM Internal Standard (IS).Self-validated via

qNMR vs. Mass Balance.
Moderate Cost / 2-4 weeks internal validation.Routine batch release, daily system suitability testing (SST).

Data Insight: Relying solely on Tier 2 commercial standards (HPLC Area %) is a critical failure point in GMP environments, as it ignores response factor variations and NMR-invisible inorganic impurities. For routine QC, a Tier 3 In-House Working Standard , qualified against a Tier 1 Internal Standard, offers the best balance of compliance and economics.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the qualification of an In-House Working Standard must be a self-validating system. We achieve this by comparing two fundamentally distinct, orthogonal physical principles: Mass Balance (chromatography + thermal analysis) and


 qNMR  (nuclear magnetic resonance).
Step-by-Step Methodology: Qualifying the Working Standard
Phase 1:

qNMR Assay
  • Internal Standard Selection: Utilize a certified primary reference material, such as 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) or 4,4'-Difluorobenzophenone , which are traceable to National Metrology Institutes (e.g., NIST or NMIJ)[6].

  • Sample Preparation: Accurately weigh ~15 mg of the this compound candidate and ~10 mg of the CRM Internal Standard into a vial using a microbalance (d = 0.001 mg). Dissolve completely in 1.0 mL of

    
    .
    
  • Instrument Parameters:

    • Nucleus:

      
       with broadband 
      
      
      
      decoupling (inverse gated to prevent Nuclear Overhauser Effect enhancements).
    • Relaxation Delay (

      
      ):  This is the most critical parameter. Determine the longitudinal relaxation time (
      
      
      
      ) via an inversion recovery experiment. Set
      
      
      to
      
      
      (typically 25-35 seconds for fluorinated CRMs) to ensure >99.9% magnetization recovery[6].
  • Calculation: Calculate the mass fraction (

    
    ) using the integrated areas of the 
    
    
    
    doublet and the IS
    
    
    singlet.
Phase 2: Mass Balance Assessment
  • Organic Purity (HPLC-UV): Analyze the candidate via a stability-indicating Reverse Phase HPLC method (e.g., C18 column, Water/Acetonitrile with 0.1% TFA gradient). Record the total Area %.

  • Water Content: Determine via Karl Fischer (KF) coulometric titration.

  • Residual Solvents & Inorganics: Determine volatile solvents via Headspace GC-FID and inorganic salts via Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA).

  • Calculation:

    
    
    
Phase 3: Statistical Equivalence

The standard is only qualified if the absolute difference between the qNMR assay and the Mass Balance assay is


 .

RS_Workflow cluster_0 Orthogonal Purity Assessment Candidate Candidate Material (>98% HPLC Purity) qNMR 19F qNMR Assay vs. Traceable IS Candidate->qNMR MassBalance Mass Balance (100% - Org - Inorg - Vol) Candidate->MassBalance qNMR_Result Assay Value 1 (e.g., 99.2%) qNMR->qNMR_Result MB_Result Assay Value 2 (e.g., 99.4%) MassBalance->MB_Result Compare Statistical Equivalence |V1 - V2| ≤ 0.5% qNMR_Result->Compare MB_Result->Compare Certified Qualified In-House Working Standard Compare->Certified Pass

Fig 2: Orthogonal qualification workflow for establishing an In-House Working Standard.

References

  • WO 2014/060112 A1 - Pyrazolo[4,3-D]Pyrimidines as Kinase Inhibitors Google P
  • US20220089568A1 - Dihydroorotate Dehydrogenase Inhibitors Google P
  • ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • EMA and FDA Approval of Regulatory Starting M
  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to "The International System of Units" (SI) SepScience.
  • 4,4′-Difluorobenzophenone TraceCERT®, Certified Reference Material, 19F-qNMR Standard Sigma-Aldrich.
  • Regioselective Functionaliz

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine

Executive Summary & Risk Context

This guide defines the operational safety architecture for handling This compound . As a fluorinated pyrazole amine, this compound presents a dual-risk profile: the chemical reactivity of the primary amine (sensitization, basicity) and the metabolic stability conferred by the difluoroethyl moiety, which can enhance lipophilicity and skin absorption.

The Scientist’s Directive: Treat this compound as a Novel Pharmaceutical Intermediate (NPI) . In the absence of long-term toxicology data, we apply Control Banding (Band 3) principles—assuming moderate-to-high potency until proven otherwise.

Critical Hazards (GHS/CLP Classifications based on Structural Analogs):

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2]

  • Skin/Eye Irritation: Category 2 (H315, H319) – Causes skin and serious eye irritation.[2][3]

  • STOT-SE: Category 3 (H335) – Respiratory irritation.[1][2]

  • Combustion Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways rather than just meeting minimum compliance.

Protection Zone Standard Operation (Weighing <1g, Closed Transfer)High-Risk Operation (Synthesis >1g, Spill Cleanup, Solution Phase)Scientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier Gloves (e.g., Silver Shield®) under NitrileAmines can permeate nitrile rubber over time. Double gloving creates a visual breach indicator and increases breakthrough time.
Respiratory Fume Hood (Face velocity: 100 fpm)If hood unavailable: N95/P100 PAPR (Powered Air Purifying Respirator) or Full-Face Respirator with Multi-Gas/Vapor Cartridge (OV/AG/P100)Fluorinated powders are often static-prone and dispersible. Inhalation is the fastest route to systemic toxicity.
Eye/Face Chemical Safety Goggles (Indirect Vented)Face Shield + Safety Goggles Amine vapors are lachrymators; direct contact can cause corneal opacity. Safety glasses are insufficient for liquids.
Body Lab Coat (Polyester/Cotton) + Tyvek Sleeves Tyvek® Coverall (Type 5/6) + Chemical Apron The difluoroethyl group increases lipid solubility; standard cotton lab coats may not prevent dermal absorption of spills.

Operational Protocols: The "Self-Validating" Workflow

Phase A: Preparation & Donning (The "Inflation Test")
  • Objective: Verify barrier integrity before chemical contact.

  • Protocol:

    • Select nitrile gloves.[4]

    • Self-Validation Step: Trap air in the glove and squeeze the cuff. If the glove deflates, the barrier is compromised. Discard.

    • Don inner glove (bright color preferred). Don outer glove (standard blue/purple).

    • Tape the outer glove cuff to the Tyvek sleeve to create a sealed "wrist interface."

Phase B: Solids Handling (Static Control)
  • Risk: Fluorinated organics accumulate static charge, leading to powder scattering or "jumping" during weighing.

  • Protocol:

    • Use an ionizing fan or anti-static gun inside the balance enclosure.

    • Use glass or metal spatulas ; avoid plastic which generates static.

    • Damp Wipe Method: Wipe the exterior of the transport container with a lint-free wipe dampened with surfactant before opening. This discharges surface static.

Phase C: Synthesis & Solution Handling
  • Risk: Solvents (DCM, THF) act as vehicles, carrying the amine through glove material into the skin.

  • Protocol:

    • Change Schedule: Replace outer gloves every 30 minutes of active handling or immediately upon splash.

    • Quenching: Residual amine on glassware must be quenched with dilute acid (e.g., 1M HCl) inside the hood before removing items for washing. This converts the volatile amine into a non-volatile salt.

Visualized Decision Logic

Diagram 1: PPE Selection & Donning Logic

This decision tree ensures the researcher selects the correct protection level based on the physical state and scale of the operation.

PPE_Logic Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Scale Scale > 1 gram? Solid->Scale Solvent Penetrating Solvent? (DCM/THF) Liquid->Solvent Std_PPE Standard PPE: Double Nitrile, Lab Coat, Goggles Engineering: Fume Hood Scale->Std_PPE No High_PPE High-Risk PPE: Tyvek Sleeves, Face Shield, Resp. Protection (if open bench) Scale->High_PPE Yes Solvent->Std_PPE No (e.g. Water/Alc) Barrier_PPE Barrier PPE: Laminate Gloves (Silver Shield), Tyvek Suit, Full Face Resp Solvent->Barrier_PPE Yes

Caption: Decision logic for selecting PPE based on physical state and solvent vehicle risks.

Disposal & Decontamination (The "Fluorine Factor")[5]

Disposal of this compound requires specific attention due to the C-F bonds . Standard incineration may not be sufficient and can damage incinerator linings if HF is not scrubbed.

Diagram 2: Waste Disposal Workflow

Waste_Flow Waste_Gen Waste Generation (Solids/Liquids) Segregation Segregate: Fluorinated Organics (Do NOT mix with Gen. Organic) Waste_Gen->Segregation Labeling Labeling: 'Contains Fluorinated Amine' 'Potential HF Generator' Segregation->Labeling Disposal High-Temp Incineration (>1100°C) with Scrubbers Labeling->Disposal

Caption: Segregation workflow ensuring fluorinated waste is routed to facilities capable of HF scrubbing.

Disposal Protocol:

  • Segregation: Do not mix with non-halogenated solvents. Label clearly as "Fluorinated Organic Basic Waste."

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid glass for long-term waste storage if there is any risk of HF generation (though unlikely at neutral pH, it is a precaution).

  • Destruction: The waste manifest must specify High-Temperature Incineration with off-gas treatment (scrubbing) to capture Hydrogen Fluoride.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[5] Alert: Delayed pulmonary edema is possible with amine inhalation; medical observation is recommended.

  • Skin Contact:

    • Doff: Remove contaminated clothing immediately (cut off if necessary to avoid pulling over face).

    • Flush: Rinse skin with water for 15 minutes .[3][5][6][7][8][9] Do not use vinegar or neutralizing agents on the skin (exothermic risk).

    • Treat: Seek medical attention.

  • Spill Cleanup:

    • Do not use paper towels (amines can react exothermically or volatilize from the surface).

    • Use vermiculite or commercial chem-sorbent pads .

    • Neutralize the area with a dilute weak acid (e.g., Citric Acid solution) after bulk removal.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 3(5)-Phenyl-1H-pyrazole (Analogous Hazard Data). Retrieved from [Link]

  • Banaee, S., & Que Hee, S. S. (2021). Glove permeation of chemicals: The state of the art of current practice. Journal of Occupational and Environmental Hygiene. Retrieved from [Link]

  • Naumann, B. D. (2005). Control Banding in the Pharmaceutical Industry. ResearchGate. Retrieved from [Link][10]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine
Reactant of Route 2
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.